2-Desoxy-4-epi-pulchellin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPADYWRUULRBD-MBICNOSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 2-Deoxy-4-epi-pulchellin: A Technical Guide to its Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-4-epi-pulchellin, a sesquiterpene lactone, has been identified as a natural product isolated from Polygonum hydropiper. This technical guide provides a comprehensive overview of its natural source, though specific details regarding its isolation, quantification, and biological activity remain limited in publicly accessible scientific literature.
Natural Source: Polygonum hydropiper
The primary documented natural source of 2-Deoxy-4-epi-pulchellin is the plant Polygonum hydropiper, commonly known as water pepper. This species is a member of the Polygonaceae family and is recognized for its rich phytochemical profile, which includes a variety of flavonoids and sesquiterpenoids. The compound has been specifically reported to be found within the dichloromethane-soluble fraction of the plant material.
Quantitative Data
A thorough review of available scientific literature did not yield specific quantitative data on the concentration or yield of 2-Deoxy-4-epi-pulchellin from Polygonum hydropiper. The following table is provided as a template for future research findings.
| Plant Material | Extraction Solvent | Fraction | Compound Yield (mg/kg) | Reference |
| Polygonum hydropiper | Dichloromethane | Dichloromethane-soluble | Data Not Available | TBD |
Experimental Protocols
Detailed experimental protocols for the specific isolation and purification of 2-Deoxy-4-epi-pulchellin are not extensively described in the currently accessible literature. However, a general workflow for the extraction of sesquiterpene lactones from plant matter can be inferred. The following represents a generalized protocol that would likely be adapted for the specific target compound.
General Extraction and Isolation Workflow for Sesquiterpene Lactones from Polygonum hydropiper
Caption: Generalized workflow for the extraction and isolation of 2-Deoxy-4-epi-pulchellin.
Methodology Details:
-
Plant Material Preparation: The aerial parts of Polygonum hydropiper are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is subjected to extraction with a non-polar solvent, such as dichloromethane, typically through maceration or Soxhlet extraction, to isolate lipophilic compounds including sesquiterpene lactones.
-
Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography, commonly using silica gel as the stationary phase. A solvent gradient system (e.g., increasing polarity with hexane and ethyl acetate) is employed to separate the components of the extract based on their polarity.
-
Analysis and Pooling: Thin-layer chromatography (TLC) is used to monitor the fractions and identify those containing the compound of interest, which are then pooled together.
-
Purification: The pooled fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure 2-Deoxy-4-epi-pulchellin.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Signaling Pathways and Biological Activity
Currently, there is no specific information in the reviewed scientific literature detailing the biological activity or the signaling pathways associated with 2-Deoxy-4-epi-pulchellin. The biological effects of the broader extracts of Polygonum hydropiper have been studied, revealing activities such as anti-inflammatory and antimicrobial properties, which are often attributed to its flavonoid and other sesquiterpenoid constituents.
The following diagram represents a hypothetical workflow for screening the biological activity of a novel natural compound like 2-Deoxy-4-epi-pulchellin.
Caption: Hypothetical workflow for the biological activity screening of 2-Deoxy-4-epi-pulchellin.
Conclusion
2-Deoxy-4-epi-pulchellin is a sesquiterpene lactone naturally occurring in Polygonum hydropiper. While its source is identified, there is a significant gap in the scientific literature regarding its quantitative analysis, specific isolation protocols, and biological activities. The information presented in this guide serves as a foundation for future research into this compound. Further studies are warranted to fully characterize 2-Deoxy-4-epi-pulchellin and explore its potential applications in drug development and other scientific fields. Researchers are encouraged to consult the primary literature, should it become accessible, for more definitive data.
The Biological Activity of 2-Desoxy-4-epi-pulchellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Desoxy-4-epi-pulchellin (PCL) is a naturally occurring sesquiterpene lactone that has demonstrated notable antitumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities of PCL, with a focus on its mechanism of action in cancer cells. The primary focus of research has been on its ability to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. Furthermore, PCL has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death in colon cancer cell lines. This document summarizes the available data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities. Among these, this compound has emerged as a molecule of interest due to its potential therapeutic applications. Isolated from various plant species, PCL has been the subject of preliminary studies investigating its anticancer and anti-inflammatory effects. The core of its activity appears to be linked to the modulation of key cellular signaling pathways, particularly the JAK/STAT3 cascade, which is often dysregulated in various cancers. This guide aims to consolidate the current understanding of PCL's biological functions and provide a practical resource for researchers in the field.
Quantitative Data
A key study by Niu et al. (2019) investigated the biological activity of this compound and its synthetic 13-amino derivatives. While the published abstract indicates that the derivatives exhibited higher potency than the parent compound, specific quantitative data for this compound, such as IC50 values for cytotoxicity and STAT3 inhibition, were not detailed in the publicly available information. The following tables are structured to incorporate such data as it becomes available through the full-text publication or further studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Cancer | Data not available | |
| Other |
Table 2: Inhibition of STAT3 Signaling by this compound
| Assay Type | Cell Line | IC50 (µM) | Citation |
| STAT3 Luciferase Reporter | HEK293T | Data not available | |
| Other |
Key Biological Activities
Inhibition of the JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is a crucial signaling cascade that transmits information from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in cell proliferation, survival, differentiation, and inflammation. Constitutive activation of the STAT3 protein is a hallmark of many human cancers and is considered a key driver of tumorigenesis.
This compound has been identified as an inhibitor of the IL-6-induced STAT3 signaling pathway. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that binds to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and DNA binding, which in turn activates the transcription of target genes. By inhibiting this pathway, PCL can suppress the pro-proliferative and anti-apoptotic signals that are critical for cancer cell growth.
Induction of G2/M Cell Cycle Arrest and Apoptosis
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit dysregulation of cell cycle checkpoints, leading to uncontrolled proliferation. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA.
Studies have shown that this compound induces cell cycle arrest at the G2/M phase in colon cancer cells. This arrest is a common cellular response to DNA damage or other cellular stresses and can ultimately lead to the induction of apoptosis (programmed cell death). The molecular mechanisms underlying PCL-induced G2/M arrest likely involve the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins, which are critical for the transition from G2 to mitosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity. These are standardized protocols and may require optimization for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
STAT3 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with this compound for a specified period.
-
IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours to activate the STAT3 pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect of the compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for JAK/STAT Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Treatment and Lysis: Treat cells with this compound and/or IL-6. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-STAT3, STAT3, p-JAK2, JAK2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antitumor and anti-inflammatory activities. Its ability to inhibit the oncogenic STAT3 signaling pathway and induce G2/M cell cycle arrest provides a strong rationale for its further investigation as a potential cancer therapeutic. However, to fully realize its potential, several key areas need to be addressed. Future research should focus on obtaining the full quantitative data for the parent compound, elucidating the precise molecular targets within the JAK/STAT pathway, and exploring its efficacy in in vivo models. Furthermore, structure-activity relationship (SAR) studies, similar to the work on its 13-amino derivatives, could lead to the development of even more potent and selective analogs. This technical guide serves as a foundation for these future endeavors, providing the necessary background and methodological framework to advance the study of this intriguing natural product.
An In-Depth Technical Guide to 2-Deoxy-4-epi-pulchellin (CAS Number: 122872-03-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-4-epi-pulchellin (CAS: 122872-03-1), a sesquiterpene lactone isolated from the plant Polygonum hydropiper, has emerged as a compound of significant interest in pharmacological research.[1] Also known by its synonyms 2,6-Dideacetoxybritanin and 2-Deoxy-4-epipulchellin, this natural product has demonstrated a compelling profile of potent in vitro biological activities, including cytotoxic, antiviral, and antimycobacterial effects. Recent studies have further elucidated its mechanism of action, revealing an inhibitory effect on the STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the available data on 2-Deoxy-4-epi-pulchellin, including its chemical properties, multifaceted biological activities with corresponding quantitative data, and detailed experimental methodologies. Special emphasis is placed on its potential as a lead compound in the development of novel therapeutics.
Chemical Properties
2-Deoxy-4-epi-pulchellin is a natural product with the following chemical properties:
| Property | Value |
| CAS Number | 122872-03-1 |
| Molecular Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.33 g/mol |
| Synonyms | 2,6-Dideacetoxybritanin, 2-Deoxy-4-epipulchellin |
| Source | Isolated from the dichloromethane-soluble fraction of Polygonum hydropiper.[1] |
Biological Activities and Quantitative Data
2-Deoxy-4-epi-pulchellin exhibits a broad spectrum of biological activities, positioning it as a versatile candidate for further investigation in drug discovery programs.
Cytotoxic Activity
The compound has demonstrated potent in vitro cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | IC₅₀ Range (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.10 - 46.7 |
| MCF-7 | Breast Cancer | 0.10 - 46.7 |
| HeLa | Cervical Cancer | 0.10 - 46.7 |
| DU145 | Prostate Cancer | 0.10 - 46.7 |
| U937 | Histiocytic Lymphoma | 0.10 - 46.7 |
| H1975 | Non-Small Cell Lung Cancer | 0.10 - 46.7 |
| SGC-7901 | Gastric Cancer | 0.10 - 46.7 |
| A549 | Lung Cancer | 0.10 - 46.7 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.10 - 46.7 |
| HL60 | Promyelocytic Leukemia | 0.10 - 46.7 |
Antiviral Activity
2-Deoxy-4-epi-pulchellin has shown significant antiviral activity against influenza A virus subtypes H1N1 and H3N2. Quantitative data on the specific IC₅₀ values for its antiviral effects are not yet publicly available in detail.
Antimycobacterial Activity
The compound displays notable activity against mycobacteria, with a reported IC₅₀ value for its antimycobacterial activity.
| Activity | IC₅₀ (µM) |
| Antimycobacterial | 7.6 |
Mechanism of Action: Inhibition of STAT3 Signaling
Recent research has shed light on the molecular mechanism underlying the anticancer effects of 2-Deoxy-4-epi-pulchellin and its derivatives. The compound has been shown to inhibit the IL-6-induced STAT3 signaling pathway. Furthermore, its derivatives have been observed to induce G2/M arrest in HCT116 colon cancer cells, leading to mitotic arrest and cell death.
Figure 1. Proposed mechanism of 2-Deoxy-4-epi-pulchellin in the STAT3 signaling pathway.
Experimental Protocols
While the specific, detailed experimental protocols for the initial broad screening of 2-Deoxy-4-epi-pulchellin are not publicly available, this section outlines standardized methodologies commonly employed for the assessment of its observed biological activities.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Workflow:
Figure 2. General workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Human cancer cell lines are seeded into 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 2-Deoxy-4-epi-pulchellin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Assay (Plaque Reduction Assay for H1N1/H3N2)
This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.
Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well or 12-well plates.
-
Virus-Compound Incubation: A known titer of influenza virus (H1N1 or H3N2) is pre-incubated with various concentrations of 2-Deoxy-4-epi-pulchellin for a defined period (e.g., 1 hour) at 37°C.
-
Infection: The cell monolayers are washed, and then infected with the virus-compound mixture.
-
Adsorption: The virus is allowed to adsorb to the cells for approximately 1 hour.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the respective concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium species.
Methodology:
-
Inoculum Preparation: A suspension of the mycobacterial strain (e.g., Mycobacterium tuberculosis H37Rv) is prepared and its density is adjusted to a standard (e.g., McFarland standard).
-
Compound Dilution: Serial dilutions of 2-Deoxy-4-epi-pulchellin are prepared in a 96-well microplate containing appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth).
-
Inoculation: The mycobacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Alamar Blue Addition: An Alamar Blue solution is added to each well.
-
Re-incubation: The plates are incubated for an additional 24 hours.
-
Result Interpretation: In wells where the mycobacteria are actively growing, the blue Alamar Blue reagent is reduced to a pink-colored product. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Synthesis
Currently, there is no publicly available information detailing the chemical synthesis of 2-Deoxy-4-epi-pulchellin. The compound is obtained through isolation from its natural source, Polygonum hydropiper.
Future Directions
2-Deoxy-4-epi-pulchellin presents a promising scaffold for the development of new therapeutic agents. Future research should focus on:
-
Elucidation of Detailed Structure-Activity Relationships (SAR): Synthesis and biological evaluation of a broader range of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy and safety in animal models of cancer, viral infections, and tuberculosis.
-
Target Deconvolution: Further investigation into the specific molecular targets of 2-Deoxy-4-epi-pulchellin to fully understand its mechanism of action.
-
Development of a Total Synthesis Route: A scalable synthetic route would facilitate the production of larger quantities of the compound and its analogs for advanced preclinical and clinical studies.
Conclusion
2-Deoxy-4-epi-pulchellin is a natural product with a compelling and diverse biological profile. Its potent cytotoxic, antiviral, and antimycobacterial activities, coupled with its newly discovered role as an inhibitor of the STAT3 signaling pathway, underscore its potential as a valuable lead compound in drug discovery. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule. Further investigation is warranted to fully unlock its clinical utility.
References
An In-depth Technical Guide to 2-Desoxy-4-epi-pulchellin: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Desoxy-4-epi-pulchellin, a sesquiterpene lactone natural product, has emerged as a molecule of interest in medicinal chemistry and drug discovery. Initially isolated from Polygonum hydropiper, this compound has demonstrated noteworthy biological activities, including anti-inflammatory, antitumor, and antiviral properties. Subsequent research has identified its potential as an inhibitor of the STAT3 signaling pathway, a critical mediator in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including its isolation, structural characterization, and initial synthetic modifications. Detailed experimental protocols, quantitative data, and visual diagrams of its mechanism of action and experimental workflows are presented to facilitate further research and development.
Discovery and History
The first documented isolation of this compound was reported in 2017 by Xiao and colleagues from the dichloromethane-soluble fraction of the plant Polygonum hydropiper. In their study focused on the biological evaluation of phytoconstituents from this plant, this compound was identified as one of fourteen isolated compounds. While this initial report established its natural origin and chemical structure, it did not detail specific biological activities for the compound itself, focusing instead on the antitrypanosomal and other activities of different constituents of the plant extract.
Subsequent research has expanded our understanding of this molecule's therapeutic potential. A significant development came in 2019 when Niu and a team of researchers investigated synthetic derivatives of this compound. Their work not only confirmed the antitumor and anti-inflammatory activities of the parent compound but also demonstrated that it and its 13-amino derivatives could inhibit the IL-6-induced STAT3 signaling pathway, leading to G2/M phase cell cycle arrest and apoptosis in colon cancer cells[1]. Further reinforcing its role as a STAT3 inhibitor, a 2021 review on anticancer targets of sesquiterpene lactones also highlighted this compound, isolated from Carpesium faberi and Carpesium abrotanoides, for this activity[2][3]. More recently, a 2025 review on the antiviral therapeutic insights of sesquiterpene lactones reported the anti-influenza A activity of this compound[4].
Physicochemical and Spectroscopic Data
The structural identity of this compound has been confirmed through various spectroscopic methods.
| Property | Data | Reference |
| Molecular Formula | C₁₅H₂₂O₃ | Inferred from structure |
| CAS Number | 122872-03-1 | General chemical databases |
| ¹H NMR Spectrum | Available | --INVALID-LINK--[5] |
| ¹³C NMR Spectrum | Data reported for derivatives | Niu et al., 2019[1] |
| Mass Spectrometry | HR-ESIMS data reported for derivatives | Niu et al., 2019[1] |
Biological Activity
This compound has demonstrated a range of biological activities, with its antitumor and antiviral properties being the most prominent.
| Activity | Cell Line/Virus | IC₅₀/EC₅₀ | Reference |
| Anti-influenza A (H1N1) | Not specified | 29.3 µM | RSC Advances, 2025[4] |
| Anti-influenza A (H3N2) | Not specified | 47.3 µM | RSC Advances, 2025[4] |
| STAT3 Signaling Inhibition | HCT116 (colon cancer) | Potency indicated, but specific IC₅₀ not provided | Niu et al., 2019[1] |
| Cytotoxicity (as a derivative) | HCT116 (colon cancer) | Derivatives showed higher potency than the parent compound | Niu et al., 2019[1] |
Experimental Protocols
Isolation of this compound from Polygonum hydropiper
-
Extraction: Dried and powdered whole plants of Polygonum hydropiper are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Isolation: The dichloromethane-soluble fraction, containing this compound, is subjected to repeated column chromatography on silica gel. Elution is typically performed with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Synthesis of 13-Amino Derivatives of this compound
This protocol is adapted from Niu et al. (2019) and describes the synthesis of derivatives from the parent compound.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol), the desired amine is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours).
-
Monitoring: The progress of the Michael addition reaction is monitored by TLC.
-
Workup and Purification: Upon completion, the solvent is removed in vacuo, and the residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the 13-amino derivative.
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of the JAK/STAT3 Signaling Pathway
Caption: Inhibition of the IL-6 induced JAK/STAT3 signaling pathway by this compound.
General Experimental Workflow
Caption: A generalized workflow for the isolation, evaluation, and modification of this compound.
Future Perspectives
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and virology. The demonstrated inhibition of the STAT3 signaling pathway warrants further investigation into its efficacy in a broader range of cancer types where this pathway is constitutively active. Moreover, the initial findings of its anti-influenza activity suggest that it could be a lead compound for the development of new antiviral drugs.
Future research should focus on:
-
Total Synthesis: Development of a robust and scalable total synthesis route to enable the production of larger quantities for extensive biological testing and the generation of a wider array of derivatives.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions between this compound and its biological targets.
-
In vivo Efficacy: Evaluation of the compound and its most potent derivatives in preclinical animal models of cancer and viral infections.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to determine its drug-like potential.
References
- 1. Synthetic derivatives of the natural product 13-amino this compound inhibit STAT3 signaling and induce G2/M arrest and death of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound(122872-03-1) 1H NMR spectrum [chemicalbook.com]
Unveiling the Therapeutic Potential of 2-Deoxy-4-epi-pulchellin: A Technical Guide
A Comprehensive Overview of a Sesquiterpene Lactone from Traditional Medicine for Researchers and Drug Development Professionals
Introduction
2-Deoxy-4-epi-pulchellin (PCL), a sesquiterpene lactone, is a bioactive natural product that has garnered interest in the scientific community for its potential therapeutic applications. Although initially misassociated with the ribosome-inactivating protein pulchellin from Abrus pulchellus, PCL is, in fact, a constituent of various traditional medicinal plants, most notably Polygonum hydropiper. This technical guide provides an in-depth analysis of 2-Deoxy-4-epi-pulchellin, focusing on its origins in traditional medicine, its pharmacological activities, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Ethnobotanical Context: Polygonum hydropiper in Traditional Medicine
Polygonum hydropiper L., commonly known as water pepper or marshpepper knotweed, is an herb with a long history of use in traditional medicine systems across the world, including Traditional Chinese Medicine.[1][2] Traditionally, it has been employed to treat a variety of ailments, leveraging its pungent and mild properties.[1] The plant is typically associated with the stomach and large intestine meridians and has been used for its dampness-resolving, stagnation-removing, and wind-expelling effects.[1]
Documented traditional applications of Polygonum hydropiper include the treatment of:
-
Gastrointestinal disorders such as dysentery, enterogastritis, and diarrhea.[1]
-
Inflammatory conditions like rheumatoid arthritis.[1]
-
Skin conditions including dermatophytosis, beriberi, and itch.[1]
-
Hemorrhagic conditions, including hemostasis for swelling and pain, and functional uterine hemorrhage.[1]
-
Topical applications for snakebites and skin eczema.[1]
The diverse therapeutic applications of Polygonum hydropiper have prompted scientific investigation into its phytochemical constituents to identify the bioactive compounds responsible for its medicinal properties.
Phytochemistry: Isolation of 2-Deoxy-4-epi-pulchellin
2-Deoxy-4-epi-pulchellin is a sesquiterpene lactone that has been successfully isolated from the dichloromethane-soluble fraction of Polygonum hydropiper. The isolation and characterization of this and other drimane-type sesquiterpenoids from this plant were first reported by Fukuyama et al. in 1985.[3] The presence of a variety of other bioactive compounds, including flavonoids, phenylpropanoids, and volatile oils, has also been reported in Polygonum hydropiper.[1]
Pharmacological Activities and Mechanism of Action
Emerging research has begun to shed light on the pharmacological activities of 2-Deoxy-4-epi-pulchellin, revealing its potential as an anti-inflammatory and antitumor agent.[4]
Anti-inflammatory and Antitumor Activity
Studies have shown that PCL and its synthetic derivatives exhibit promising antitumor and anti-inflammatory properties.[4] The primary mechanism of action identified to date involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4]
Inhibition of STAT3 Signaling
The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers and inflammatory diseases. 2-Deoxy-4-epi-pulchellin and its derivatives have been shown to inhibit the IL-6-induced STAT3 signaling pathway.[4] By targeting this pathway, PCL can potentially modulate the expression of downstream genes involved in tumorigenesis and inflammation.
Inhibition of the IL-6/JAK/STAT3 Signaling Pathway by 2-Deoxy-4-epi-pulchellin.
Induction of G2/M Cell Cycle Arrest
In addition to its effects on STAT3 signaling, derivatives of 2-Deoxy-4-epi-pulchellin have been observed to induce cell cycle arrest at the G2/M phase in cancer cells.[4] This disruption of the cell cycle prevents cancer cells from progressing through mitosis, ultimately leading to cell death. This suggests that PCL may have potential as a cytotoxic agent for cancer therapy.
Induction of G2/M Cell Cycle Arrest by Derivatives of 2-Deoxy-4-epi-pulchellin.
Experimental Methodologies
The following sections outline the general experimental protocols for the isolation and biological evaluation of 2-Deoxy-4-epi-pulchellin and its derivatives. These are representative methodologies and may require optimization based on specific experimental conditions.
Extraction and Isolation of 2-Deoxy-4-epi-pulchellin from Polygonum hydropiper
The isolation of sesquiterpenoids like PCL typically involves solvent extraction and chromatographic techniques.
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Polygonum hydropiper.
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Grind the dried plant material into a coarse powder.
2. Solvent Extraction:
-
Macerate the powdered plant material with a non-polar solvent such as dichloromethane or hexane at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation and Purification:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.
-
Combine fractions with similar TLC profiles and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure 2-Deoxy-4-epi-pulchellin.
General Workflow for the Isolation of 2-Deoxy-4-epi-pulchellin.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
1. Cell Culture:
-
Culture a relevant cancer cell line (e.g., HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare a series of dilutions of 2-Deoxy-4-epi-pulchellin in the culture medium.
-
Treat the cells with the different concentrations of the compound and include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
4. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
5. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
STAT3 Signaling Inhibition Assay (Western Blot)
This method is used to assess the effect of the compound on the phosphorylation of STAT3.
1. Cell Treatment:
-
Culture cells as described above and treat them with 2-Deoxy-4-epi-pulchellin for a specific duration.
-
Stimulate the cells with IL-6 to induce STAT3 phosphorylation.
2. Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Treatment:
-
Treat the cells with 2-Deoxy-4-epi-pulchellin for a specified time (e.g., 24 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
3. Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the cell suspension using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Quantitative Data
While a specific study detailing the IC50 value of the parent compound, 2-Deoxy-4-epi-pulchellin, was not available in the initial literature search, a study on its synthetic derivatives provides valuable insight into its potential potency. The methyl hydroxyethylamine derivatives of PCL have been shown to possess higher potency than the parent compound in inducing mitotic arrest in HCT116 cancer cells.[4] Further research is required to establish the precise quantitative pharmacological parameters of 2-Deoxy-4-epi-pulchellin.
| Compound Class | Activity | Cell Line | Observed Effect | Reference |
| 2-Deoxy-4-epi-pulchellin Derivatives | Antitumor | HCT116 (Colon Cancer) | Induction of significant mitotic arrest via G2/M arrest | [4] |
| 2-Deoxy-4-epi-pulchellin and Derivatives | Anti-inflammatory, Antitumor | - | Inhibition of IL-6-induced STAT3 signaling | [4] |
Conclusion and Future Directions
2-Deoxy-4-epi-pulchellin, a sesquiterpene lactone from the traditional medicinal plant Polygonum hydropiper, presents a promising scaffold for the development of novel anti-inflammatory and antitumor agents. Its ability to inhibit the STAT3 signaling pathway and induce G2/M cell cycle arrest in cancer cells highlights its therapeutic potential.
For researchers and drug development professionals, future investigations should focus on:
-
Comprehensive Pharmacological Profiling: A detailed evaluation of the in vitro and in vivo efficacy of pure 2-Deoxy-4-epi-pulchellin is necessary to establish its potency and therapeutic window.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by PCL will provide a deeper understanding of its biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of PCL derivatives will be crucial for optimizing its pharmacological properties and developing potent drug candidates.
-
Toxicological and Pharmacokinetic Studies: In-depth assessment of the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of PCL and its lead derivatives is essential for their progression towards clinical development.
The continued exploration of natural products from traditional medicine, such as 2-Deoxy-4-epi-pulchellin, holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The traditional herb Polygonum hydropiper from China: a comprehensive review on phytochemistry, pharmacological activities and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2-Desoxy-4-epi-pulchellin: A Technical Guide for Researchers
Abstract
2-Desoxy-4-epi-pulchellin is a naturally occurring pseudoguaianolide sesquiterpene lactone isolated from plant species such as Polygonum hydropiper and Xerolekia speciosissima. While direct and extensive biological data for this specific compound remains limited, its structural class is associated with significant anti-inflammatory and cytotoxic activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic uses of this compound by drawing parallels with well-studied analogous compounds, namely helenalin and gaillardin. This document outlines potential mechanisms of action, proposes detailed experimental protocols for future investigation, and presents a framework for its preclinical evaluation as a potential therapeutic agent.
Introduction
This compound is a sesquiterpene lactone belonging to the pseudoguaianolide class. It has been identified and isolated from the dichloromethane-soluble fraction of Polygonum hydropiper and has also been found in Xerolekia speciosissima. While the existing literature confirms its structure and origin, there is a notable scarcity of studies detailing its specific biological activities. However, the broader class of pseudoguaianolides is well-documented for its potent biological effects, particularly in the realms of inflammation and oncology. Compounds like helenalin and gaillardin, which share the pseudoguaianolide scaffold, have been extensively studied, revealing mechanisms that include the inhibition of key inflammatory and cell survival pathways. This guide will, therefore, leverage the current understanding of these related molecules to extrapolate potential therapeutic avenues and research directions for this compound.
Potential Therapeutic Uses
Based on the established activities of structurally similar pseudoguaianolides, this compound is hypothesized to possess the following therapeutic properties:
-
Anti-inflammatory: Potential for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis.
-
Anticancer: Potential as a cytotoxic agent against various cancer cell lines, warranting investigation in solid tumors and hematological malignancies.
Proposed Mechanisms of Action
The therapeutic potential of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic residues in proteins, thereby modulating their function. The primary proposed mechanisms of action for this compound, based on studies of helenalin and gaillardin, are detailed below.
Anti-inflammatory Activity via NF-κB Inhibition
A key mechanism for the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Helenalin, for instance, has been shown to directly alkylate the p65 subunit of NF-κB, preventing its DNA binding and subsequent transcription of pro-inflammatory genes.[1][2]
References
- 1. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanisms of Action of 2-Deoxy-4-epi-scyllo-inosose and Pulchellin
Disclaimer: The compound "2-Deoxy-4-epi-pulchellin" does not appear in the scientific literature. This guide provides a detailed analysis of two distinct but potentially related molecules based on the user's query: 2-Deoxy-4-epi-scyllo-inosose , a novel cyclitol with a postulated role in signaling, and Pulchellin , a well-characterized toxic protein.
Part 1: 2-Deoxy-4-epi-scyllo-inosose
Introduction
2-Deoxy-4-epi-scyllo-inosose (DEI) is a novel cyclitol, an isomer of inositol, that has been identified as the product of the enzyme EboD.[1] This enzyme is part of a cryptic gene cluster, the 'ebo' cluster, found in various bacteria and eustigmatophyte algae.[1] The ebo cluster in Pseudomonas fluorescens is associated with a repellent mechanism against nematode grazing, while in cyanobacteria, it is involved in the transport of the scytonemin monomer.[1] DEI is hypothesized to function as a precursor to a signaling molecule or as a transporter in these organisms.[1][2]
Biosynthesis and Postulated Mechanism of Action
The primary known mechanism involving 2-Deoxy-4-epi-scyllo-inosose is its biosynthesis from D-mannose 6-phosphate, catalyzed by the enzyme 2-deoxy-4-epi-scyllo-inosose synthase, also known as EboD.[1][3] This reaction is a key step in the newly discovered ebo/EDB pathways.[1]
The proposed role of DEI is that of a precursor in a yet-to-be-fully-elucidated signaling pathway or transport system.[1][2] Its structural similarity to other biologically important inositols, such as scyllo-inosose (a precursor to aminoglycoside antibiotics), suggests it may play a significant role in cellular processes.[2]
Quantitative Data
Currently, there is limited quantitative data available regarding the biological activity of 2-Deoxy-4-epi-scyllo-inosose itself. The primary quantitative data relates to the enzymatic activity of the synthesizing enzyme, EboD.
| Parameter | Value | Organism/Enzyme Source | Reference |
| Kinetic Isotope Effect (kH/kD) | 2.4 | 2-deoxy-scyllo-inosose synthase (related enzyme) | [4] |
| Cofactor Requirement | Co²⁺ or Ni²⁺ | EboD from Nostoc punctiforme and Sporocytophaga myxococcoides | [3] |
Experimental Protocols
Enzyme Characterization of EboD (2-Deoxy-4-epi-scyllo-inosose synthase):
The characterization of EboD activity typically involves the following steps:
-
Cloning and Expression: The eboD gene is cloned into an expression vector, which is then transformed into a suitable host organism, such as E. coli, for protein production.
-
Protein Purification: The expressed EboD protein is purified from the host cell lysate using chromatographic techniques, such as affinity chromatography and size-exclusion chromatography.
-
Enzyme Assay: The catalytic activity of the purified EboD is assayed by incubating the enzyme with its substrate, D-mannose 6-phosphate, in a suitable buffer containing the required cofactor (Co²⁺ or Ni²⁺).
-
Product Identification: The reaction product, 2-Deoxy-4-epi-scyllo-inosose, is identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Kinetic Analysis: Standard enzyme kinetics experiments are performed to determine parameters such as Kₘ and kcat by varying the substrate concentration and measuring the initial reaction rates.
Diagrams
Caption: Biosynthesis of 2-Deoxy-4-epi-scyllo-inosose from D-mannose 6-phosphate.
Part 2: Pulchellin
Introduction
Pulchellin is a type 2 ribosome-inactivating protein (RIP) found in the seeds of Abrus pulchellus.[5][6][7] Like its well-known relatives abrin and ricin, pulchellin is a potent toxin.[8] It is a heterodimeric protein composed of an enzymatic A-chain and a cell-binding B-chain, linked by a disulfide bond.[5][6][8] The high toxicity of pulchellin and its ability to be targeted to specific cells have made it a subject of research for the development of immunotoxins for therapeutic purposes.[7][9][10]
Mechanism of Action
The mechanism of action of pulchellin involves several steps, leading to the inhibition of protein synthesis and subsequent cell death.
-
Cell Binding: The B-chain of pulchellin is a lectin that binds to galactose-containing glycoproteins and glycolipids on the surface of eukaryotic cells.[8] This binding is crucial for the toxin's entry into the cell.
-
Internalization: Following binding, the pulchellin molecule is internalized by the cell through endocytosis.
-
Intracellular Trafficking: The toxin is transported through the endosomal pathway and eventually to the endoplasmic reticulum, from where the A-chain is translocated into the cytosol.
-
Ribosome Inactivation: In the cytosol, the A-chain exhibits its N-glycosylase activity. It specifically targets a single adenine residue (A4324 in rat liver 28S rRNA) within a highly conserved loop of the large ribosomal RNA (rRNA).[8][9] The A-chain cleaves the N-glycosidic bond of this adenine, effectively depurinating the rRNA.[8]
-
Inhibition of Protein Synthesis: The depurination of the rRNA inactivates the ribosome, preventing it from binding to elongation factors.[11] This leads to an irreversible cessation of protein synthesis, ultimately resulting in apoptotic cell death.
Quantitative Data
The toxicity of pulchellin has been quantified both in vitro and in vivo. Different isoforms of pulchellin exhibit varying levels of toxicity.[6]
| Toxin Isoform | IC₅₀ (HeLa cells) | LD₅₀ (Mice) | Reference |
| Pulchellin I (P I) | More Toxic | More Toxic | [6] |
| Pulchellin II (P II) | More Toxic | More Toxic | [6] |
| Pulchellin III (P III) | Less Toxic | Less Toxic | [6] |
| Pulchellin IV (P IV) | Less Toxic | Less Toxic | [6] |
| Recombinant Pulchellin | Not specified | 45 µg/kg | [7] |
Note: Specific IC₅₀ values for the isoforms were not detailed in the search results, only their relative toxicity.
Experimental Protocols
Cytotoxicity Assay:
The cytotoxic effect of pulchellin is commonly assessed using cell viability assays on cultured cell lines, such as HeLa cells.[6]
-
Cell Culture: HeLa cells are cultured in a suitable medium and seeded into 96-well plates.
-
Toxin Treatment: The cells are treated with various concentrations of purified pulchellin isoforms for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using methods such as the MTS or resazurin assay, which measure metabolic activity, or by using dye exclusion assays with reagents like DRAQ7™ to identify cells with compromised membrane integrity.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of toxin that reduces cell viability by 50%, is calculated from the dose-response curve.
In Vivo Toxicity Assay:
The lethal toxicity of pulchellin is determined in animal models, typically mice.[7]
-
Animal Model: Groups of mice are administered different doses of pulchellin via intraperitoneal injection.
-
Observation: The animals are monitored for a set period (e.g., 48-72 hours) for signs of toxicity and mortality.
-
LD₅₀ Calculation: The median lethal dose (LD₅₀), the dose that is lethal to 50% of the test population, is determined using statistical methods.
Diagrams
Caption: Mechanism of action of Pulchellin, from cell binding to apoptosis.
References
- 1. 2-Deoxy-4- epi- scyllo-inosose (DEI) is the Product of EboD, a Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enzyme-database.org [enzyme-database.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Abrin-Like and Prepropulchellin-Like Toxin Genes and Transcripts Using Whole Genome Sequencing and Full-Length Transcript Sequencing of Abrus precatorius | MDPI [mdpi.com]
- 6. Isolation and characterization of four type 2 ribosome inactivating pulchellin isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulchellin, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing the Immunogenicity of Pulchellin A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. OPUS at UTS: Reducing the Immunogenicity of Pulchellin A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 11. Survival after an Intentional Ingestion of Crushed Abrus Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Link Between 2-Deoxy-4-epi-pulchellin and the STAT3 Signaling Pathway Remains Undocumented in Publicly Available Research
A comprehensive review of publicly accessible scientific literature reveals no direct evidence or studies investigating the interaction between the compound 2-Deoxy-4-epi-pulchellin and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While the STAT3 pathway is a well-established and critical regulator of cellular processes and a prominent target in drug discovery, particularly in oncology, its relationship with 2-Deoxy-4-epi-pulchellin has not been elucidated in published research.
Initial searches for "2-Deoxy-4-epi-pulchellin" did not yield significant results, suggesting it may be a novel, rare, or perhaps a synonym for a compound known by another name. The term "pulchellin" itself is associated with a type 2 ribosome-inactivating protein, a class of toxins with a mechanism of action distinct from the modulation of intracellular signaling pathways like STAT3. Further investigation into chemical databases and scientific repositories for "2-Deoxy-4-epi-pulchellin" also failed to provide substantial information regarding its biological activity or molecular targets.
In contrast, the STAT3 signaling pathway is the subject of extensive research. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, invasion, and angiogenesis. This has led to a fervent search for small molecule inhibitors of this pathway. One such inhibitor that appeared in related searches is Galiellalactone . This natural product has been shown to directly inhibit STAT3 activity and is a subject of ongoing research for its therapeutic potential.
Given the absence of data on 2-Deoxy-4-epi-pulchellin, this guide will, for illustrative purposes, outline the established mechanisms of STAT3 signaling and the points at which a hypothetical inhibitor might act. This framework can serve as a template for future research should 2-Deoxy-4-epi-pulchellin or a related compound emerge as a modulator of this critical pathway.
The STAT3 Signaling Pathway: A Primer
The STAT3 signaling cascade is a central node for numerous upstream signals, including cytokines and growth factors. The canonical pathway is initiated by the binding of a ligand to its corresponding receptor on the cell surface.
Figure 1. Canonical STAT3 Signaling Pathway.
Upon ligand binding, receptor-associated Janus kinases (JAKs) become activated and phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for the SH2 domain of latent, monomeric STAT3 proteins in the cytoplasm. Once recruited, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of two STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in key cellular processes that can contribute to tumorigenesis when dysregulated.
Hypothetical Experimental Workflow for Investigating a Novel STAT3 Inhibitor
Should a compound like 2-Deoxy-4-epi-pulchellin be investigated for its effects on the STAT3 pathway, a standardized series of experiments would be necessary to characterize its mechanism of action.
Figure 2. A typical experimental workflow for characterizing a novel STAT3 inhibitor.
Conclusion
The exploration of novel chemical entities for the modulation of oncogenic signaling pathways is a cornerstone of modern drug discovery. While the STAT3 signaling pathway presents a compelling target, the role of 2-Deoxy-4-epi-pulchellin in this context remains an open question due to a lack of available scientific data. The frameworks presented here for the STAT3 pathway and the experimental validation of its inhibitors can serve as a guide for any future research into this or other novel compounds. Researchers are encouraged to publish their findings to expand the collective knowledge and accelerate the development of new therapeutics. Until such data becomes available, the scientific community can only speculate on the potential relationship between 2-Deoxy-4-epi-pulchellin and STAT3 signaling.
Methodological & Application
2-Desoxy-4-epi-pulchellin experimental protocols
Application Notes and Protocols for Pulchellin
Disclaimer: Initial searches for "2-Deoxy-4-epi-pulchellin" did not yield any results for a compound with this specific name. The following information pertains to pulchellin , a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus. It is plausible that "2-Deoxy-4-epi-pulchellin" was a misnomer for pulchellin.
Introduction
Pulchellin is a potent type 2 ribosome-inactivating protein (RIP) that exhibits significant cytotoxicity.[1][2] Like other type 2 RIPs such as ricin and abrin, pulchellin consists of two polypeptide chains, an A-chain with enzymatic activity and a B-chain with lectin properties, linked by a disulfide bond.[1] The B-chain binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the entry of the A-chain into the cell. Once inside, the A-chain acts as an N-glycosidase, specifically removing an adenine residue from the sarcin-ricin loop of the 28S rRNA in the large ribosomal subunit.[3] This irreversible damage to the ribosome inhibits protein synthesis, ultimately leading to cell death via apoptosis.
These application notes provide an overview of the biological activities of pulchellin and detailed protocols for its study, aimed at researchers in toxicology, cancer biology, and drug development.
Data Presentation
In Vitro and In Vivo Toxicity of Pulchellin Isoforms
Several isoforms of pulchellin have been isolated, with P I and P II demonstrating higher toxicity than P III and P IV. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) against HeLa cells and the median lethal doses (LD50) in mice.[4]
| Isoform | IC50 (HeLa cells) (ng/mL) | LD50 (Mice) (µg/kg body weight) |
| P I | 0.2 ± 0.05 | 15 |
| P II | 0.3 ± 0.07 | 15 |
| P III | 2.5 ± 0.6 | 50 |
| P IV | 3.0 ± 0.8 | 60 |
Table 1: Cytotoxicity and in vivo toxicity of four pulchellin isoforms. Data sourced from a study on the characterization of pulchellin isoforms.[4]
A recombinant heterodimer of pulchellin (rPAB) has also been shown to be toxic to mice, with an LD50 of 45 µg/kg.[3]
Experimental Protocols
Purification of Pulchellin from Abrus pulchellus Seeds
This protocol describes the isolation of pulchellin isoforms from seeds.[4]
Materials:
-
Abrus pulchellus seeds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Affi-Gel Galactose affinity column
-
0.2 M galactose in PBS
-
Ion-exchange chromatography columns (e.g., Mono Q)
-
Chromatofocusing columns (e.g., Mono P)
-
Dialysis tubing
-
Spectrophotometer
Procedure:
-
Grind defatted Abrus pulchellus seeds to a fine powder.
-
Extract the powder with PBS at 4°C with constant stirring.
-
Centrifuge the extract to remove insoluble debris.
-
Apply the supernatant to an Affi-Gel Galactose affinity column pre-equilibrated with PBS.
-
Wash the column extensively with PBS to remove unbound proteins.
-
Elute the bound pulchellin with 0.2 M galactose in PBS.
-
Monitor the protein elution by measuring absorbance at 280 nm.
-
Pool the protein-containing fractions and dialyze against a low-ionic-strength buffer.
-
Further purify the pulchellin isoforms using ion-exchange and chromatofocusing chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a general method to determine the cytotoxic effects of pulchellin on cultured cells.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pulchellin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of pulchellin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the pulchellin dilutions. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Ribosome Inactivation Assay (In Vitro Translation)
This assay measures the ability of pulchellin to inhibit protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
Luciferase mRNA (or other suitable reporter mRNA)
-
[35S]-Methionine
-
Pulchellin dilutions
-
TCA (trichloroacetic acid)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up the in vitro translation reaction according to the manufacturer's instructions, including rabbit reticulocyte lysate, amino acid mixture without methionine, and [35S]-methionine.
-
Add varying concentrations of pulchellin to the reaction tubes. Include a no-pulchellin control.
-
Initiate the translation by adding the reporter mRNA.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing them on ice.
-
Precipitate the newly synthesized, radiolabeled proteins by adding TCA.
-
Collect the precipitates on glass fiber filters and wash with ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the concentration of pulchellin that causes 50% inhibition of protein synthesis (IC50).
Assessment of Apoptosis by Western Blot for Caspase-3 Cleavage
This protocol detects the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with pulchellin
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with pulchellin for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis.
Signaling Pathways and Visualizations
Pulchellin, as a ribosome-inactivating protein, induces a cellular stress response known as the ribotoxic stress response. This response is known to activate mitogen-activated protein kinase (MAPK) pathways, including JNK and p38. While direct evidence for pulchellin is limited, the following diagrams illustrate the generally accepted pathways for RIPs.
Caption: General mechanism of pulchellin entry and action.
Caption: Putative ribotoxic stress response pathway activated by pulchellin.
References
- 1. mdpi.com [mdpi.com]
- 2. OPUS at UTS: Reducing the Immunogenicity of Pulchellin A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 3. Pulchellin, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of four type 2 ribosome inactivating pulchellin isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Desoxy-4-epi-pulchellin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of 2-Desoxy-4-epi-pulchellin in cell culture experiments, ensuring optimal solubility and minimal solvent-induced cytotoxicity.
Introduction
This compound is a natural compound with demonstrated potent in vitro cytotoxic activities against a range of cancer cell lines, including K562, MCF-7, HeLa, and others, with IC50 values reported to be in the micromolar range.[1] Its potential as an anti-cancer agent makes it a compound of significant interest in pharmacological and oncological research. Proper dissolution and handling are critical for obtaining accurate and reproducible results in cell culture-based assays.
Solubility of this compound
Successful application of this compound in cell culture hinges on its effective dissolution. The compound is soluble in several organic solvents.[2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and relatively low toxicity to cells at low concentrations.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions for cell culture. |
| Chloroform | Soluble[2] | Not suitable for cell culture applications due to high cytotoxicity. |
| Dichloromethane | Soluble[2] | Not suitable for cell culture applications due to high cytotoxicity. |
| Ethyl Acetate | Soluble[2] | Not suitable for cell culture applications. |
| Acetone | Soluble[2] | Not suitable for cell culture applications. |
Experimental Protocols
The following protocols detail the preparation of stock and working solutions of this compound for use in typical cell culture experiments.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture plates/flasks
-
Cells of interest
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. The molecular weight of this compound (C₁₅H₂₂O₃) is approximately 250.34 g/mol .
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube. To minimize handling of small powder quantities, it is advisable to purchase the compound in pre-weighed vials (e.g., 1 mg or 5 mg).
-
Calculating aponet Volume: To create a 10 mM stock solution from 1 mg of the compound, calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 250.34 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 399.46 µL
-
-
Dissolution: Add 399.5 µL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Preparation of Working Solutions in Cell Culture Medium
Working solutions are prepared by diluting the high-concentration stock solution into complete cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% and ideally at or below 0.1%.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Perform a final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium in the well of a cell culture plate or a new tube. This yields a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions. For the example above, the vehicle control would be complete cell culture medium with 0.1% DMSO.
-
Cell Treatment: Add the prepared working solutions and the vehicle control to your cells and incubate for the desired experimental duration.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing this compound for cell culture applications.
Caption: Workflow for preparing this compound solutions for cell culture.
References
Application Notes and Protocols for In Vitro Assays Using 2-Desoxy-4-epi-pulchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Desoxy-4-epi-pulchellin is a naturally occurring sesquiterpene lactone that has garnered interest in oncological research due to its antitumor and anti-inflammatory properties. A key mechanism of its action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of the JAK/STAT3 pathway is a critical driver in the proliferation, survival, and metastasis of various human cancers, making it a prime target for therapeutic intervention.
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound and its derivatives as STAT3 inhibitors and cytotoxic agents, with a focus on colon cancer cell lines.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Alantolactone | MDA-MB-231 (Breast Cancer) | STAT3 Phosphorylation | ~5 | Chun et al., 2015 |
| Isoalantolactone | MDA-MB-231 (Breast Cancer) | STAT3 Phosphorylation | ~5 | Chun et al., 2015 |
| Costunolide | U2OS (Osteosarcoma) | STAT3 Transcriptional Activity | ~10 | Jin et al., 2020 |
| Parthenolide | PANC-1 (Pancreatic Cancer) | STAT3 Phosphorylation | ~7.5 | Zheng et al., 2019 |
Signaling Pathway
The JAK/STAT3 signaling cascade is a primary target of this compound. The following diagram illustrates this pathway.
Experimental Workflow
A general workflow for evaluating the in vitro effects of this compound is depicted below.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
HCT116 human colon carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Inhibition of IL-6-Induced STAT3 Phosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of STAT3, a key step in its activation.
Materials:
-
HCT116 cells
-
Complete DMEM
-
This compound
-
Recombinant human IL-6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control (β-actin).
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression, specifically to detect G2/M arrest.[3][4]
Materials:
-
HCT116 cells
-
Complete DMEM
-
This compound
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.
References
Application Notes and Protocols for STAT3 Inhibition Assay Using 2-Desoxy-4-epi-pulchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] This document provides detailed protocols for assessing the inhibitory potential of 2-Desoxy-4-epi-pulchellin, a novel compound of interest, on the STAT3 signaling pathway. The following sections outline the canonical STAT3 signaling cascade, a general experimental workflow for inhibitor assessment, and specific laboratory protocols.
STAT3 Signaling Pathway
The activation of STAT3 is typically initiated by cytokines and growth factors binding to their cell surface receptors.[1][2] This binding event leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor.[3] STAT3 monomers are then recruited to these phosphorylated sites via their SH2 domains and are themselves phosphorylated by JAKs.[1][6] This phosphorylation induces the formation of STAT3 homodimers, which then translocate to the nucleus.[6][7] In the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[4][6] These target genes are involved in critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[1]
Caption: Canonical JAK/STAT3 Signaling Pathway.
Experimental Workflow for STAT3 Inhibitor Screening
The assessment of a potential STAT3 inhibitor like this compound typically follows a multi-step process. This workflow begins with biochemical assays to determine direct binding or inhibition of STAT3 activity, followed by cell-based assays to confirm the mechanism of action and downstream effects in a cellular context.
Caption: General Experimental Workflow for STAT3 Inhibitor Assessment.
Quantitative Data Summary
The inhibitory activity of this compound should be quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric. The following table provides a template for summarizing such data.
| Assay Type | Cell Line / Target | IC50 (µM) | Notes |
| STAT3 DNA-Binding ELISA | Recombinant STAT3 | TBD | Measures direct inhibition of DNA binding. |
| STAT3 Reporter Gene Assay | HEK293T | TBD | Measures inhibition of STAT3 transcriptional activity. |
| p-STAT3 (Tyr705) Western Blot | MCF-7 | TBD | Measures inhibition of STAT3 phosphorylation. |
| Cell Viability (MTT) | MCF-7 | TBD | Measures downstream effect on cell proliferation. |
TBD: To Be Determined through experimentation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the STAT3 inhibitory activity of this compound.
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol determines the effect of the compound on STAT3 phosphorylation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MCF-7, U2OS)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-STAT3.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of STAT3 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the potential of this compound as a STAT3 inhibitor. A systematic approach combining biochemical and cell-based assays is crucial for characterizing its mechanism of action and therapeutic potential. Rigorous data analysis will be essential for determining the potency and selectivity of this compound, which are critical for its further development as a potential anti-cancer agent.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Deoxy-4-epi-pulchellin for Western Blot Analysis of p-STAT3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell proliferation, survival, and differentiation.[1][2] Under normal physiological conditions, STAT3 activation is a transient process. However, its persistent or constitutive activation is a hallmark of numerous human cancers, where it promotes tumor progression and metastasis.[1][2] The activation of STAT3 is primarily mediated by phosphorylation at the tyrosine 705 (Tyr705) residue, often triggered by upstream kinases like Janus kinases (JAKs) in response to cytokines and growth factors.[1] This phosphorylation event leads to STAT3 homodimerization, nuclear translocation, and the subsequent regulation of target gene expression.[1][3]
Given its central role in oncogenesis, STAT3 has emerged as a significant therapeutic target in cancer drug development.[1][2] Small molecule inhibitors designed to block STAT3 signaling are a key area of research. This document provides a detailed protocol for assessing the efficacy of a novel compound, 2-Deoxy-4-epi-pulchellin, in modulating the phosphorylation of STAT3 at Tyr705 using Western blot analysis. Western blotting is a fundamental technique to verify the on-target effect of such potential inhibitors.[4]
Disclaimer: 2-Deoxy-4-epi-pulchellin is not a widely characterized inhibitor of STAT3. The following protocols and data are presented as a general framework for the initial investigation and characterization of its potential effects on p-STAT3.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with known constitutive STAT3 activation (e.g., various cancer cell lines) or a line where STAT3 phosphorylation can be induced by a cytokine (e.g., IL-6).
-
Cell Seeding: Plate the cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of 2-Deoxy-4-epi-pulchellin in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a culture medium to achieve the desired final concentrations for treatment.
-
Treatment:
-
For constitutively active cell lines, replace the medium with a fresh medium containing various concentrations of 2-Deoxy-4-epi-pulchellin or vehicle control (DMSO).
-
For inducible cell lines, pre-treat the cells with 2-Deoxy-4-epi-pulchellin for a specific duration (e.g., 1-2 hours) before stimulating with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
-
Incubation: Incubate the cells for the desired treatment duration.
II. Protein Extraction (Cell Lysis)
-
Cell Washing: Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[1]
-
Lysis Buffer Preparation: Use a RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.[1]
-
Cell Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[1]
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA Protein Assay Kit, following the manufacturer's instructions.[1]
-
Normalization: Normalize the concentration of all samples with lysis buffer to ensure each sample has the same final protein concentration for loading onto the gel.[1]
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[1] STAT3 typically runs at a molecular weight of 79/86 kDa.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Recommended Antibodies and Dilutions:
-
-
Secondary Antibody Incubation:
-
Signal Detection:
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The p-STAT3 signal should be normalized to the total STAT3 signal, and subsequently, all values should be normalized to the vehicle control.
Table 1: Hypothetical Dose-Dependent Effect of 2-Deoxy-4-epi-pulchellin on p-STAT3 Levels
| Treatment Group | Concentration (µM) | Normalized p-STAT3/Total STAT3 Ratio (Arbitrary Units) | % Inhibition of p-STAT3 |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.08 | 0% |
| 2-Deoxy-4-epi-pulchellin | 1 | 0.85 ± 0.06 | 15% |
| 2-Deoxy-4-epi-pulchellin | 5 | 0.52 ± 0.05 | 48% |
| 2-Deoxy-4-epi-pulchellin | 10 | 0.23 ± 0.04 | 77% |
| 2-Deoxy-4-epi-pulchellin | 25 | 0.09 ± 0.02 | 91% |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway Diagram
Caption: JAK-STAT3 signaling pathway and potential points of inhibition.
Experimental Workflow Diagram
Caption: Western blot workflow for p-STAT3 analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Electrophilic Deguelin Analogue Inhibits STAT3 Signaling in H-Ras-Transformed Human Mammary Epithelial Cells: The Cysteine 259 Residue as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Desoxy-4-epi-pulchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone with demonstrated antitumor and anti-inflammatory properties.[1] Isolated from plants of the Polygonum genus, this natural product has garnered interest within the research community for its potential as a novel therapeutic agent. These application notes provide a summary of the known cellular effects of this compound, with a focus on its activity in sensitive cancer cell lines. Detailed protocols for assessing its cytotoxicity and elucidating its mechanism of action are also presented to facilitate further investigation and drug development efforts.
Data Presentation
Currently, a comprehensive public dataset of IC50 values for this compound across a wide range of cancer cell lines is not available. The information available suggests that derivatives of this compound show higher potency than the parent compound in HCT116 colon cancer cells.[1] It is therefore recommended that researchers perform cytotoxicity screening across a panel of relevant cancer cell lines to determine the specific IC50 values for their models of interest. The following table is provided as a template for organizing such experimental data.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Data not available | |
| [Insert Cell Line] | [Insert Cancer Type] | ||
| [Insert Cell Line] | [Insert Cancer Type] | ||
| [Insert Cell Line] | [Insert Cancer Type] |
Mechanism of Action: Inhibition of STAT3 Signaling and G2/M Cell Cycle Arrest
Preliminary research on synthetic derivatives of this compound suggests a mechanism of action that involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the induction of cell cycle arrest at the G2/M phase in HCT116 colon cancer cells.[1]
STAT3 Signaling Pathway Inhibition:
The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it an attractive target for cancer therapy. This compound and its derivatives are believed to interfere with this pathway, leading to a downstream reduction in the expression of genes that promote cancer cell growth and survival.
G2/M Cell Cycle Arrest:
By inhibiting the STAT3 pathway, this compound can lead to the downregulation of proteins essential for cell cycle progression, such as cyclins. This disruption of the cell cycle machinery can cause cells to accumulate at the G2/M checkpoint, preventing them from entering mitosis and ultimately leading to a halt in proliferation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cell lines.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated STAT3.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Conclusion
This compound represents a promising natural product with potential for development as an anticancer agent. Its mechanism of action appears to involve the inhibition of the STAT3 signaling pathway and induction of G2/M cell cycle arrest. Further research is warranted to fully characterize its activity across a broad range of cancer types and to optimize its therapeutic potential. The protocols provided herein offer a starting point for researchers to investigate the efficacy and mechanism of this compound in their specific models of interest.
References
Application Notes and Protocols for In Vivo Studies of 2-Desoxy-4-epi-pulchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Desoxy-4-epi-pulchellin (PCL) is a naturally occurring sesquiterpene lactone found in several traditional medicinal plants, including those of the Carpesium genus.[1] Emerging research has highlighted its potential as a therapeutic agent due to its significant antitumor and anti-inflammatory properties.[1] The primary mechanism of action identified for PCL involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and inflammation.[1] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models.
Biological Activities and Therapeutic Targets
PCL, like many other sesquiterpene lactones, possesses a reactive α-methylene-γ-lactone group that can interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways.[1] The key signaling pathways implicated in the therapeutic effects of sesquiterpene lactones, and therefore relevant for PCL studies, include:
-
JAK-STAT Pathway: PCL has been shown to be an inhibitor of the IL-6-induced STAT3 signaling pathway.[1] This pathway is often aberrantly activated in various cancers and inflammatory diseases.
-
NF-κB Pathway: A central regulator of inflammation, the NF-κB pathway is a common target for anti-inflammatory sesquiterpene lactones.[2][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis, and is another potential target for PCL.[2][3]
Given these targets, appropriate in vivo models should be selected to represent diseases where these pathways are dysregulated, such as specific cancers and inflammatory conditions.
Proposed Animal Models
Based on the known biological activities of this compound, the following animal models are recommended for in vivo evaluation.
Xenograft Models for Antitumor Activity
To investigate the antitumor effects of PCL, particularly its ability to induce G2/M arrest and cell death in cancer cells, xenograft models using human cancer cell lines are highly suitable.[1]
Recommended Cell Lines:
-
HCT116 (Human Colon Cancer): Derivatives of PCL have shown significant activity against this cell line.[1]
-
Other Colon Cancer Cell Lines: HT-29, SW620.
-
Non-Small Cell Lung Cancer and Osteosarcoma Cell Lines: These have been used in xenograft models to test the efficacy of other small molecule inhibitors in combination therapies.[4]
Experimental Workflow for Xenograft Models:
Caption: Xenograft model workflow for evaluating antitumor activity.
Chemically-Induced Inflammation Models for Anti-inflammatory Activity
To assess the anti-inflammatory potential of PCL, models of acute and chronic inflammation can be employed.
-
LPS-Induced Systemic Inflammation: Lipopolysaccharide (LPS) administration in mice or rats induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines. This model is suitable for evaluating the inhibitory effects of PCL on the NF-κB and MAPK pathways.[5]
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.
-
Collagen-Induced Arthritis (CIA) in Mice: For chronic inflammatory conditions like rheumatoid arthritis, the CIA model is a well-established and relevant choice.[2]
Experimental Workflow for LPS-Induced Inflammation:
Caption: Workflow for LPS-induced systemic inflammation model.
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Colon Cancer Xenograft Model
1. Cell Culture and Animal Husbandry:
- Culture HCT116 human colon carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
- Use 6-8 week old female athymic nude mice (nu/nu). House them in a sterile environment with ad libitum access to food and water.
2. Tumor Implantation:
- Harvest HCT116 cells during the logarithmic growth phase.
- Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.
- Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Treatment Schedule:
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
- Randomly assign mice to treatment groups (e.g., vehicle control, PCL low dose, PCL high dose). A minimum of 8-10 mice per group is recommended.
- Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
- Administer PCL via intraperitoneal (i.p.) injection daily or on an optimized schedule. The dosage should be determined from preliminary toxicity studies.
4. Monitoring and Endpoint:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor body weight and general health of the animals regularly.
- Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
5. Post-mortem Analysis:
- Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E staining, immunohistochemistry for Ki-67, cleaved caspase-3).
- Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (Western blot for p-STAT3, STAT3, etc.).
Protocol 2: Assessment of Anti-inflammatory Activity in an LPS-Induced Systemic Inflammation Model
1. Animal Husbandry:
- Use 8-10 week old male C57BL/6 or BALB/c mice.
- Acclimatize animals for at least one week before the experiment.
2. Treatment and Induction:
- Randomly assign mice to treatment groups (e.g., vehicle control, PCL, positive control like dexamethasone).
- Administer PCL (dissolved in a suitable vehicle) via i.p. or oral gavage 1 hour prior to LPS challenge.
- Induce systemic inflammation by injecting LPS (from E. coli O111:B4) intraperitoneally at a dose of 1-5 mg/kg.
3. Sample Collection:
- At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia.
- Isolate serum for cytokine analysis.
- Perfuse the animals with cold PBS and harvest relevant organs (e.g., liver, lungs, spleen) for further analysis.
4. Analysis:
- Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
- Histopathology: Fix tissues in 10% formalin, embed in paraffin, and perform H&E staining to assess inflammatory cell infiltration.
- Western Blot Analysis: Prepare protein lysates from harvested tissues to analyze the expression and phosphorylation of key inflammatory signaling proteins (e.g., p-NF-κB p65, IκBα, p-p38 MAPK).
Data Presentation
Quantitative data from these in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | - | ||
| PCL | X | |||
| PCL | Y | |||
| Positive Control | Z |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM | IL-1β (pg/mL) ± SEM |
| Naive | - | |||
| Vehicle + LPS | - | |||
| PCL + LPS | X | |||
| PCL + LPS | Y | |||
| Dexamethasone + LPS | Z |
Signaling Pathway Visualization
The primary signaling pathway inhibited by this compound is the JAK-STAT pathway, which is often activated by cytokines like IL-6.
Caption: Inhibition of the JAK-STAT3 signaling pathway by PCL.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound. By utilizing appropriate animal models and detailed experimental procedures, researchers can effectively evaluate its therapeutic potential in cancer and inflammatory diseases. Careful consideration of dose selection, treatment schedules, and relevant endpoints will be crucial for obtaining robust and translatable data. The visualization of the targeted signaling pathway provides a clear rationale for the proposed mechanisms of action. These guidelines are intended to facilitate further research and development of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones [mdpi.com]
- 4. 2-deoxy-D-glucose increases the efficacy of adriamycin and paclitaxel in human osteosarcoma and non-small cell lung cancers in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by Compound X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the identification and characterization of novel compounds that can modulate apoptosis is a key focus in drug discovery and development. This document provides detailed protocols for assessing the apoptotic potential of a novel compound, referred to herein as "Compound X" (as a placeholder for 2-Desoxy-4-epi-pulchellin), using established and widely accepted methodologies.
These protocols will guide researchers in determining whether Compound X induces apoptosis, quantifying the extent of apoptosis, and elucidating the potential underlying molecular mechanisms. The primary assays covered are:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: For the detection of early and late-stage apoptosis.
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase.
-
Western Blot Analysis: For the detection of key apoptotic marker proteins.
Data Presentation
Quantitative data from the following assays should be recorded and organized for clear comparison.
Table 1: Dose-Response Effect of Compound X on Cell Viability
| Compound X Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| Compound X (IC50) | |||
| Positive Control (e.g., Staurosporine) |
Table 3: Caspase-3 Activity
| Treatment | Fold Increase in Caspase-3 Activity (vs. Control) | Standard Deviation |
| Vehicle Control | 1.0 | |
| Compound X (IC50) | ||
| Positive Control (e.g., Staurosporine) |
Table 4: Western Blot Densitometry Analysis
| Treatment | Relative Protein Expression (Normalized to Loading Control) |
| Cleaved Caspase-3 / Pro-Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio |
| Vehicle Control | |
| Compound X (IC50) | |
| Positive Control (e.g., Etoposide) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7, Jurkat) in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: After allowing the cells to adhere and stabilize (typically 24 hours post-seeding), replace the medium with the medium containing the various concentrations of Compound X or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[1]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[2][3]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization.[1] Combine the detached cells with the collected medium.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4][5]
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[6]
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Induce Apoptosis: Treat cells with Compound X as described in the "Cell Culture and Treatment" section.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction:
-
Add 50-200 µg of protein to a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm using a microplate reader.[7]
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Western Blot Analysis for Apoptotic Markers
Western blotting allows for the detection of changes in the expression and cleavage of key proteins involved in apoptosis, such as caspases and their substrates (e.g., PARP).[8]
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
After treatment with Compound X, collect both floating and adherent cells.[9]
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Perform densitometry analysis to quantify the protein bands. Normalize the expression of the target proteins to the loading control.
Visualizations
Caption: Experimental workflow for assessing Compound X-induced apoptosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. biogot.com [biogot.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
2-Desoxy-4-epi-pulchellin solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Desoxy-4-epi-pulchellin. The information provided is designed to address common challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sesquiterpenoid lactone, a class of naturally occurring compounds. It has been isolated from plants such as Polygonum hydropiper. Sesquiterpenoid lactones are known for their diverse biological activities and are a subject of interest in drug discovery and biomedical research.
Q2: What are the known biological activities of this compound and other sesquiterpenoid lactones?
While specific biological activities of this compound are still under investigation, the broader class of sesquiterpenoid lactones is known to exhibit a range of effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. They often exert their effects by modulating key cellular signaling pathways.
Q3: I am having trouble dissolving this compound. Is this a known issue?
Yes, poor aqueous solubility is a common characteristic of sesquiterpenoid lactones due to their often lipophilic nature. This can present challenges when preparing stock solutions and working concentrations for in vitro and in vivo experiments.
Q4: What are the recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents are recommended. The choice of solvent will depend on the experimental system and the required final concentration. Commonly used solvents for sesquiterpenoid lactones include dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to use a solvent that is tolerated by the cells at the final working concentration.
Troubleshooting Guide: Solubility Issues
This guide provides step-by-step solutions to common solubility problems encountered with this compound.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Initial Assessment:
-
Verify the purity of the compound. Impurities can sometimes affect solubility.
-
Confirm the identity of the solvent and ensure it is of an appropriate grade (e.g., cell culture grade, analytical grade).
-
-
Solutions:
-
Increase Sonication Time: Place the vial containing the compound and solvent in a sonicator bath. Sonication can help to break down aggregates and increase the surface area of the compound exposed to the solvent.
-
Gentle Warming: Gently warm the solution in a water bath (typically to 37°C). Be cautious, as excessive heat can degrade the compound. Always check the compound's stability at elevated temperatures if this information is available.
-
Try an Alternative Solvent: If the compound remains insoluble, consider trying a different organic solvent. Refer to the table below for suggested solvents and their typical starting concentrations.
-
Use a Co-solvent System: For some applications, a mixture of solvents can improve solubility. For example, a combination of ethanol and water or DMSO and culture medium. When preparing, dissolve the compound in the organic solvent first before adding the aqueous component slowly while vortexing.
-
Issue 2: The compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium.
-
Initial Assessment:
-
This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous environment. The final concentration of the organic solvent in the aqueous solution may not be sufficient to keep the compound dissolved.
-
-
Solutions:
-
Decrease the Final Concentration: The desired final concentration of this compound in the aqueous solution may be above its solubility limit. Try working with a lower final concentration.
-
Increase the Final Concentration of the Organic Solvent: Ensure that the final percentage of the organic solvent (e.g., DMSO) in your assay is sufficient to maintain solubility, but still non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
-
Prepare an Intermediate Dilution: Instead of diluting the stock solution directly into the final aqueous solution, create an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent. Then, add this intermediate dilution to the final aqueous solution.
-
Use a Surfactant or Solubilizing Agent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can help to maintain the compound in solution. The choice and concentration of the surfactant must be optimized for your specific assay.
-
Data Presentation: Solubility of Sesquiterpenoid Lactones
The following table summarizes the solubility of sesquiterpenoid lactones in common laboratory solvents based on available data for this class of compounds. Please note that the exact solubility of this compound may vary. It is always recommended to perform small-scale solubility tests.
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Commonly used for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble | Can be used for stock solutions. Ensure the final concentration is tolerated in your experimental system. |
| Methanol | Soluble | Often used in analytical chemistry and for extraction purposes. |
| Dichloromethane | Soluble | Primarily used for extraction and chemical synthesis due to its volatility and toxicity. |
| Water | Poorly soluble | Sesquiterpenoid lactones generally have very low solubility in aqueous solutions. |
| Methanol/Dichloromethane (1:1, v/v) | ~20 mg/mL | A combination of solvents can be effective for creating stock solutions of extracts rich in sesquiterpenoid lactones.[1] |
| 1% DMSO in Aqueous Buffer/Medium | Varies | For cell culture experiments, dissolving the compound in a small volume of DMSO first and then diluting is a common practice.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 250 g/mol , you would need 2.5 mg.
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Sterilization (Optional): If the stock solution is for cell culture use, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution of this compound in DMSO at room temperature.
-
Prepare Intermediate Dilution (if necessary): For high final concentrations, it may be necessary to prepare an intermediate dilution in cell culture medium containing a higher percentage of DMSO. For example, dilute the 10 mM stock 1:10 in culture medium to get a 1 mM solution in 10% DMSO.
-
Prepare Final Working Solution: Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO is at a non-toxic level for your cells (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.
-
Mix Thoroughly: Gently mix the final working solution by pipetting up and down or inverting the tube before adding it to the cells.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for preparing solutions.
Caption: A general workflow for preparing stock and working solutions of this compound.
References
Technical Support Center: 2-Deoxy-4-epi-pulchellin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Deoxy-4-epi-pulchellin (PCL).
Frequently Asked Questions (FAQs)
Q1: What is 2-Deoxy-4-epi-pulchellin and what is its primary mechanism of action?
A1: 2-Deoxy-4-epi-pulchellin (PCL) is a sesquiterpene lactone, a class of natural products known for a variety of biological activities.[1][2] Its primary known mechanism of action is the inhibition of the STAT3 signaling pathway, which is a key regulator of cell proliferation, survival, and inflammation.[3] By targeting STAT3, PCL and its derivatives have shown potential as anti-inflammatory and anti-cancer agents.[3]
Q2: How should I dissolve and store 2-Deoxy-4-epi-pulchellin?
A2: Like many sesquiterpene lactones, PCL may have limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to keep the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are the known off-target effects of 2-Deoxy-4-epi-pulchellin?
A3: Due to the presence of a reactive α,β-unsaturated carbonyl group, sesquiterpene lactones like PCL can react with nucleophiles, particularly sulfhydryl groups in proteins.[1] This can lead to non-specific binding and potential off-target effects. It is crucial to include appropriate controls in your experiments to account for these possibilities.
Q4: Can I use 2-Deoxy-4-epi-pulchellin in animal studies?
A4: Yes, sesquiterpene lactones have been used in in vivo studies. However, it is important to consider the potential for toxicity.[4][5] A thorough toxicological evaluation should be conducted to determine a safe and effective dose range. Formulation of the compound for in vivo delivery will also be a critical consideration to ensure bioavailability.
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with 2-Deoxy-4-epi-pulchellin.
Problem 1: Low or No Bioactivity Observed
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of PCL. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage. |
| Inadequate Cellular Uptake | Optimize the concentration of PCL and the incubation time. Consider using a formulation that enhances cell permeability. |
| Incorrect Assay Conditions | Ensure that the pH and temperature of your assay are optimal for both the cells and the compound. Verify that the chosen cell line is responsive to STAT3 inhibition. |
| Low Purity of the Compound | Verify the purity of your PCL sample using analytical techniques such as HPLC or mass spectrometry. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Precipitation of PCL in Culture Media | Visually inspect the culture media for any signs of precipitation after adding the PCL solution. Decrease the final concentration of DMSO in the media (typically below 0.5%). Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem 3: Off-Target Effects or Cellular Toxicity
| Possible Cause | Recommended Solution |
| Non-specific Reactivity | Include a negative control compound with a similar chemical scaffold but lacking the reactive Michael acceptor to assess non-specific effects. Perform a glutathione (GSH) conjugation assay to evaluate the reactivity of PCL. |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range that inhibits STAT3 signaling with minimal cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a solvent control in all experiments. |
Experimental Protocols
Key Experiment: In Vitro STAT3 Inhibition Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of 2-Deoxy-4-epi-pulchellin on STAT3 phosphorylation in a cancer cell line.
1. Cell Culture and Treatment:
-
Culture a STAT3-dependent cancer cell line (e.g., MDA-MB-231) in appropriate media until they reach 70-80% confluency.
-
Prepare serial dilutions of 2-Deoxy-4-epi-pulchellin from a DMSO stock solution. The final DMSO concentration in the media should not exceed 0.5%.
-
Treat the cells with varying concentrations of PCL (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Compare the levels of phosphorylated STAT3 in PCL-treated samples to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Simplified STAT3 signaling pathway and the inhibitory action of 2-Deoxy-4-epi-pulchellin.
Experimental Workflow Diagram
Caption: Workflow for assessing STAT3 inhibition by Western Blot.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Sub-Chronic Toxicological Evaluation of the Sesquiterpene Lactone-Enriched Fraction of Tithonia diversifolia (Hemsley) A. Gray in Experimental Rats [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Desoxy-4-epi-pulchellin Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2-Desoxy-4-epi-pulchellin for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sesquiterpene lactone that has demonstrated potent cytotoxic, antiviral, and antimycobacterial activities. While the exact mechanism for this specific compound is a subject of ongoing research, it is closely related to pulchellin, a known type 2 ribosome-inactivating protein (RIP). RIPs function by enzymatically cleaving a specific adenine residue from the large ribosomal RNA, which inhibits protein synthesis and ultimately leads to cell death. It is therefore highly probable that this compound shares this mechanism of action.
Q2: What is a good starting concentration for my experiments?
A2: A good starting point for your experiments is to perform a dose-response curve covering a broad range of concentrations to determine the optimal concentration for your specific cell line and assay. Based on published data, the half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the type of assay. We recommend an initial broad-range screening from 0.01 µM to 100 µM. The table below summarizes known IC50 values to help guide your experimental design.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. To avoid solubility issues in your final assay, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and does not affect cell viability. For storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q4: I am observing high variability in my results. What could be the cause?
A4: High variability in in vitro assays can stem from several factors. Here are a few common causes and solutions:
-
Inconsistent cell seeding: Ensure you have a homogenous cell suspension before and during plating. Use calibrated pipettes and be consistent with your technique.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound precipitation: If the compound precipitates out of solution, it will not be available to the cells, leading to inconsistent results. Visually inspect your wells for any signs of precipitation. If observed, you may need to adjust the solvent concentration or test a lower concentration range of the compound.
-
Cell passage number: Using cells with a high passage number can lead to phenotypic and genotypic drift, affecting their response to the compound. It is recommended to use cells within a consistent and low passage number range.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various assays. This data should be used as a guide for designing your experiments.
| Assay Type | Target | IC50 (µM) |
| Cytotoxicity | K562 (Human myelogenous leukemia) | 0.10 - 46.7 |
| MCF-7 (Human breast adenocarcinoma) | 0.10 - 46.7 | |
| HeLa (Human cervical cancer) | 0.10 - 46.7 | |
| DU145 (Human prostate carcinoma) | 0.10 - 46.7 | |
| U937 (Human histiocytic lymphoma) | 0.10 - 46.7 | |
| H1975 (Human non-small cell lung cancer) | 0.10 - 46.7 | |
| SGC-7901 (Human gastric cancer) | 0.10 - 46.7 | |
| A549 (Human lung carcinoma) | 0.10 - 46.7 | |
| MOLT-4 (Human acute lymphoblastic leukemia) | 0.10 - 46.7 | |
| HL60 (Human promyelocytic leukemia) | 0.10 - 46.7 | |
| Antiviral | Influenza A virus (H1N1) | Significant Activity |
| Influenza A virus (H3N2) | Significant Activity | |
| Antimycobacterial | Mycobacterium | 7.6 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Antiviral Assay (Plaque Reduction Assay)
This protocol describes a general method to evaluate the antiviral activity of this compound against viruses like influenza.
Materials:
-
This compound stock solution (in DMSO)
-
Host cell line susceptible to the virus (e.g., MDCK for influenza)
-
Virus stock with a known titer
-
6-well or 12-well tissue culture plates
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed the host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of the virus stock in infection medium to yield a countable number of plaques (e.g., 50-100 plaques per well).
-
Prepare different concentrations of this compound in infection medium.
-
Pre-incubate the virus dilutions with an equal volume of the compound dilutions for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with 200-500 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay:
-
After incubation, remove the inoculum and wash the cells with PBS.
-
Add 2-3 mL of the overlay medium containing the respective concentrations of this compound to each well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
-
Plaque Visualization:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the IC50 value, which is the concentration that reduces the number of plaques by 50%.
-
Antimycobacterial Assay (Broth Microdilution Assay)
This protocol provides a general framework for assessing the antimycobacterial activity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterium species (e.g., Mycobacterium smegmatis as a non-pathogenic model)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin solution (0.01% in sterile water)
-
Microplate reader (optional, for colorimetric reading)
Procedure:
-
Inoculum Preparation:
-
Grow the Mycobacterium species in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
-
Inoculation:
-
Add the prepared mycobacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for the appropriate duration (e.g., 2-7 days, depending on the Mycobacterium species).
-
-
Growth Determination:
-
After incubation, add 10 µL of resazurin solution to each well.
-
Incubate for another 4-24 hours. A color change from blue to pink indicates bacterial growth.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator (i.e., the well remains blue).
-
Visualizations
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Proposed mechanism of action via ribosome inactivation.
Technical Support Center: Investigating Off-Target Effects of 2-Desoxy-4-epi-pulchellin
Disclaimer: Limited information is publicly available regarding the specific biological targets and off-target effects of 2-Desoxy-4-epi-pulchellin. This guide provides a general framework and best practices for investigating the off-target effects of a novel small molecule, using this compound as a representative example. The experimental data presented herein is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to unforeseen side effects, toxicity, or a misinterpretation of the compound's mechanism of action, potentially causing clinical trial failures.[1][2] Early identification of off-target effects is crucial for efficient drug development.
Q2: My experiment with this compound is showing a phenotype inconsistent with its presumed primary target. What are the initial steps to investigate potential off-target effects?
A2: First, confirm the identity and purity of your compound. Next, perform a dose-response curve to ensure you are using an appropriate concentration, as high concentrations can lead to non-specific effects.[3] If the phenotype persists, consider employing computational methods to predict potential off-targets based on structural similarity to known ligands.[1][2] Subsequently, experimental validation using the techniques outlined in this guide is recommended.
Q3: How can I differentiate between a genuine off-target effect and general cellular toxicity?
A3: A key approach is to use a structurally unrelated inhibitor that targets the same primary protein.[3] If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to this compound, it is more likely to be an off-target effect. Additionally, performing cell viability assays in parallel with your functional assays can help distinguish specific effects from broad cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular response to this compound treatment that cannot be explained by the inhibition of its hypothetical primary target, Kinase X.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: In Vitro vs. In Vivo Discrepancy
This compound potently inhibits the purified primary target in an enzymatic assay, but shows a weaker or different effect in cell-based assays.
Possible Causes and Solutions:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.
-
Solution: Perform cell uptake assays or modify the compound's structure to improve permeability.
-
-
Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.
-
Solution: Analyze compound stability in cell lysates or culture medium over time using LC-MS.
-
-
Cellular Environment Effects: The presence of high ATP concentrations in cells can outcompete ATP-competitive inhibitors.[4] The target protein might be in a complex or conformation within the cell that reduces compound binding.[5]
-
Solution: Employ in-cell target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm binding in a cellular context.
-
Experimental Protocols for Off-Target Identification
Kinase Profiling
This technique assesses the inhibitory activity of a compound against a broad panel of kinases, identifying potential off-target kinase interactions.
Methodology: Kinobeads Assay [3]
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest to ensure kinases are in their native conformation and activity state.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add Kinobeads (immobilized, broad-spectrum kinase inhibitors) to the lysate. Kinases not inhibited by the test compound will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the bound kinases. A decrease in the amount of a specific kinase bound to the beads in the presence of the compound indicates that the compound is inhibiting that kinase.
Hypothetical Kinase Profiling Data for this compound
| Kinase | IC50 (nM) | Family | On/Off-Target |
| Kinase X (Hypothetical Primary) | 50 | CMGC | On-Target |
| SRC | 850 | TK | Off-Target |
| LCK | 1200 | TK | Off-Target |
| MAPK1 | >10,000 | CMGC | Non-Target |
| AKT1 | >10,000 | AGC | Non-Target |
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stability of proteins in response to ligand binding in a cellular environment. Ligand binding typically stabilizes a protein, leading to a higher melting temperature.
Methodology: [3]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification: Analyze the soluble protein fraction by Western blot or mass spectrometry to determine the melting curves of target proteins. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is used to identify proteins that directly bind to a compound.
Caption: Workflow for identifying protein interactions via AP-MS.
Global Proteomics/Phosphoproteomics
These approaches provide a broad overview of how a compound affects cellular protein expression and signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with this compound and a vehicle control for a defined period.
-
Protein Extraction and Digestion: Lyse the cells and digest the proteins into peptides. For phosphoproteomics, enrich for phosphopeptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.
-
Data Analysis: Quantify the relative abundance of thousands of proteins or phosphosites between the treated and control samples to identify significant changes.
Hypothetical Proteomics Data for this compound Treatment
| Protein | UniProt ID | Fold Change vs. Control | p-value | Potential Pathway |
| HSP70 | P0DMV8 | 2.5 | 0.001 | Stress Response |
| Cyclin D1 | P24385 | -3.2 | 0.005 | Cell Cycle |
| Caspase-3 | P42574 | 4.1 | <0.001 | Apoptosis |
Potential Signaling Pathway Interactions
The following diagram illustrates a hypothetical scenario where this compound not only inhibits its primary target (Kinase X) but also has off-target effects on the SRC kinase and induces a heat shock response.
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cytotoxicity Assays for Novel Compounds
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for screening a novel compound for cytotoxicity?
A1: A typical workflow involves a preliminary single-concentration screening to identify potential "hits"[1][2]. This is often followed by a dose-response study to determine the compound's potency, usually expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Q2: Which cytotoxicity assay should I choose for my experiment?
A2: The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
MTT or other tetrazolium-based assays (MTS, XTT, WST-8) are suitable for assessing metabolic activity and cell viability[3][4].
-
Lactate Dehydrogenase (LDH) assays measure membrane integrity by quantifying the release of LDH from damaged cells[5][6].
-
Apoptosis assays, such as Annexin V/PI staining, are used to differentiate between apoptotic and necrotic cell death[7][8].
Q3: How can I be sure my novel compound is not interfering with the assay itself?
A3: It is crucial to run controls with the compound in the absence of cells to check for any direct interaction with the assay reagents[9]. For example, some compounds can chemically reduce MTT, leading to a false-positive signal for viability[9]. Similarly, a compound might inhibit LDH activity, which would result in an underestimation of cytotoxicity[10].
Q4: What are some general best practices to ensure data reproducibility in cytotoxicity assays?
A4: Consistent cell culture practices are paramount. This includes using cells within a specific passage number range, ensuring uniform cell seeding density, and minimizing the "edge effect" in multi-well plates[11]. Accurate pipetting and consistent incubation times are also critical for reliable results.
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating a general workflow for screening novel cytotoxic compounds and a potential signaling pathway for apoptosis induced by sesquiterpene lactones.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | Contamination of media or reagents. Phenol red in media can interfere. Compound interferes with MTT. | Use fresh, sterile reagents. Use phenol red-free medium for the assay. Run a control with the compound in cell-free media.[9] |
| Low Absorbance Readings | Cell number is too low. Insufficient incubation time with MTT or solubilization agent. Cells are not proliferating properly. | Optimize cell seeding density. Increase incubation times; ensure formazan crystals are fully dissolved by checking under a microscope. Check cell health and culture conditions prior to the assay. |
| High Variability Between Replicates | Inconsistent cell seeding. Pipetting errors. Edge effect in the 96-well plate.[11] | Ensure a homogenous cell suspension before seeding. Calibrate pipettes. Avoid using the outer wells of the plate, or fill them with sterile PBS.[11] |
| Absorbance Increases with Higher Compound Concentration | The compound may be increasing cellular metabolic activity at lower concentrations.[9] The compound might be chemically reducing the MTT dye.[9] | Check cell morphology under a microscope for signs of stress.[9] Test the compound in a cell-free system with MTT to check for direct reduction.[9] Consider using an alternative cytotoxicity assay. |
LDH Cytotoxicity Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background in Media-Only Control | High LDH activity in the serum used in the culture medium.[12] | Reduce the serum concentration in the medium during the assay or use a serum-free medium.[12] Test different batches of serum for lower intrinsic LDH activity. |
| High Spontaneous LDH Release in Untreated Cells | Cell density is too high, leading to cell death.[13] Cells were handled too vigorously during seeding.[13] | Optimize the cell seeding density.[13] Handle cells gently during plating and other manipulation steps. |
| Low Signal in Positive Control (Lysis Buffer) | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and incubated for the recommended time. Mix thoroughly after adding the lysis buffer. |
| Negative Cytotoxicity Values | The compound may be interfering with the LDH enzyme or the detection chemistry.[10] | Run a control where the compound is added to the lysate of the maximum LDH release control to check for interference.[10] If interference is confirmed, another cytotoxicity assay should be used. |
| High Variability Between Replicates | Bubbles in the wells.[14] Inaccurate pipetting of supernatant. | Be careful to avoid introducing bubbles when adding reagents. If bubbles are present, they can sometimes be removed with a sterile needle.[14] Ensure consistent and careful transfer of the supernatant for analysis. |
Annexin V/PI Apoptosis Assay (Flow Cytometry)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Cell Populations | Improper compensation settings.[15] Cell autofluorescence. | Use single-stained controls to set up proper compensation.[15] Check for autofluorescence in an unstained control and choose fluorochromes that minimize overlap.[15] |
| High Percentage of Necrotic Cells (Annexin V+/PI+) in Control Group | Harsh cell handling (e.g., over-trypsinization, vigorous pipetting).[15] Cells were overgrown or starved before the experiment.[15] | Use a gentle cell detachment method (e.g., Accutase or scraping). Handle cells gently.[15] Use healthy, log-phase cells for your experiments.[15] |
| No Increase in Apoptotic Cells After Treatment | Compound concentration is too low or incubation time is too short. The cell line is resistant to the compound. Apoptotic cells in the supernatant were discarded.[15] | Perform a dose-response and time-course experiment to find optimal conditions. Consider using a different cell line. Always collect the supernatant along with the adherent cells for analysis.[15] |
| Only Annexin V Positive, No PI Positive Cells | Cells are in the early stages of apoptosis. The PI solution may have been omitted or is not working. | This may be a valid result. Consider a time-course experiment to observe progression to late apoptosis. Ensure all reagents are added correctly and are not expired.[15] |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability.[3][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH release from damaged cells.[5][14][17]
-
Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of the test compound as described above. Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[17] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm is often used.[17]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Annexin V/PI Apoptosis Assay
This protocol provides a method for differentiating between viable, apoptotic, and necrotic cells via flow cytometry.[7][8]
-
Cell Preparation: Seed and treat cells with the test compound for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to maintain membrane integrity.[7]
-
Suspension cells: Collect the cells by centrifugation.
-
Important: Collect any floating cells from the supernatant of adherent cultures and combine them with the detached cells.[15]
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[7]
-
Controls: Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI are essential for setting up the flow cytometer and for proper compensation.[15]
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)[7]
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bosterbio.com [bosterbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scientificlabs.ie [scientificlabs.ie]
- 15. yeasenbio.com [yeasenbio.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
how to prevent 2-Desoxy-4-epi-pulchellin precipitation in media
Welcome to the technical support center for 2-Desoxy-4-epi-pulchellin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and effectively using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their cytotoxic, anti-inflammatory, and anti-viral properties. Like many sesquiterpene lactones, it has low aqueous solubility due to its chemical structure, making it prone to precipitating out of cell culture media and other aqueous solutions.
Q2: What are the visual indicators of this compound precipitation?
Precipitation can be observed in several ways:
-
Visible Particles: You might see small particles, crystals, or a film in your culture vessel.
-
Cloudiness: The media may appear hazy or turbid.
-
Color Change: A slight change in the color of the media may occur.
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates.
Q3: Why is it critical to prevent the precipitation of this compound in my experiments?
Compound precipitation can significantly impact your experimental results:
-
Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than intended, leading to unreliable dose-response data.
-
Cellular Toxicity: The precipitate itself can be toxic to cells, leading to artifacts and misinterpretation of the compound's specific activity.
-
Assay Interference: Precipitates can interfere with downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that can initiate precipitation.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell type and experimental duration.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
Initial Observation: Precipitation is observed after adding this compound to the cell culture medium.
Troubleshooting Workflow:
Data Presentation
While specific quantitative solubility data for this compound is not widely available in public literature, the following table summarizes its expected solubility profile based on its chemical class (sesquiterpene lactone).
| Solvent/Medium | Expected Solubility | Recommendations |
| Water | Very Low / Insoluble | Not recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for preparing stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent with caution due to potential cellular toxicity at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for preparing high-concentration stock solutions. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Limited | The final concentration is highly dependent on the final DMSO percentage and media components. Precipitation is likely at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 250.33 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Methodology:
-
Accurately weigh 1 mg of this compound.
-
Add 399.5 µL of anhydrous DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Workflow Diagram:
interpreting unexpected results with 2-Desoxy-4-epi-pulchellin
Welcome to the technical support center for 2-Desoxy-4-epi-pulchellin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer standardized protocols for its use.
Initial Clarification: It is important to distinguish this compound, a sesquiterpenoid compound (CAS 122872-03-1) isolated from plants like Polygonum hydropiper, from Pulchellin, which is a highly toxic Type 2 ribosome-inactivating protein.[1][2][3][4][5] This guide pertains exclusively to the sesquiterpenoid compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and unexpected results that may be encountered during experiments with this compound.
Question 1: My compound won't fully dissolve. How can I improve its solubility?
Answer: this compound is a lipophilic sesquiterpene lactone. For in vitro experiments, it is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. If you are observing precipitation, consider the following:
-
Initial Dissolution: Ensure you are using high-purity, anhydrous DMSO. Gently warm the solution (to no more than 37°C) and vortex to aid dissolution.
-
Working Concentration: When diluting the DMSO stock into your aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%, and ideally <0.1%). High final concentrations of the compound in aqueous media can lead to precipitation.
-
Solvent Choice: If DMSO is not suitable for your experiment, consider other organic solvents like ethanol, but always run a vehicle control to account for any solvent-induced effects.
Question 2: I am seeing significant variations in my IC50 values for cytotoxicity between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your cell lines are healthy, free of contamination, and are used within a consistent and low passage number range. Cellular responses can change as cells are passaged repeatedly.
-
Cell Seeding Density: Use a consistent cell seeding density across all experiments. Over-confluent or under-confluent cells will respond differently to cytotoxic agents.
-
Compound Stability: Sesquiterpene lactones can be unstable in aqueous solutions over long incubation periods. Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: Ensure that the incubation time with the compound is precisely controlled and consistent across all plates and experiments.
Question 3: The observed cytotoxicity of this compound in my cell line is much lower than the reported values. Why might this be?
Answer: Discrepancies between your results and published data can arise from several sources. While one vendor reports potent activity, experimental conditions can greatly influence outcomes.[6]
-
Cell Line Specificity: The cytotoxic effect of this compound is cell-line dependent. Your specific cell line may be inherently more resistant.
-
Mechanism of Resistance: Resistant cells may have active drug efflux pumps or altered signaling pathways that circumvent the compound's mechanism of action.
-
Compound Purity and Integrity: Verify the purity of your compound. Degradation during storage or handling can lead to reduced activity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider testing the compound's activity in lower serum conditions if appropriate for your cell line, but be aware this can also affect cell health.
Question 4: I expected to see apoptosis, but my cells are showing signs of necrosis or another form of cell death. Is this normal?
Answer: Yes, this is possible. Sesquiterpene lactones are known to induce apoptosis, often through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[7][8][9] However, the specific cell death pathway can be dose-dependent and cell-type specific.
-
High Concentrations: At high concentrations, a compound that typically induces apoptosis may cause overwhelming cellular damage, leading to secondary necrosis.
-
Cellular Context: The predominant cell death pathway can depend on the basal metabolic and signaling state of the cell line being used.
-
Alternative Pathways: Sesquiterpene lactones can trigger other cell death mechanisms, such as necroptosis or autophagy-dependent cell death.[9] It is advisable to use multiple assays (e.g., Annexin V/PI staining, caspase activity assays, and analysis of PARP cleavage) to fully characterize the cell death mechanism.
Data Presentation
The following table summarizes the reported in vitro cytotoxic activity of this compound against a panel of human cell lines. Use this data as a reference point for your own experiments.
| Cell Line | Cell Type | Reported IC50 (µM)[6] |
| K562 | Chronic Myelogenous Leukemia | 0.10 - 46.7 |
| MCF-7 | Breast Adenocarcinoma | 0.10 - 46.7 |
| Hela | Cervical Adenocarcinoma | 0.10 - 46.7 |
| DU145 | Prostate Carcinoma | 0.10 - 46.7 |
| U937 | Histiocytic Lymphoma | 0.10 - 46.7 |
| H1975 | Non-small Cell Lung Cancer | 0.10 - 46.7 |
| SGC-7901 | Gastric Adenocarcinoma | 0.10 - 46.7 |
| A549 | Lung Carcinoma | 0.10 - 46.7 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.10 - 46.7 |
| HL60 | Acute Promyelocytic Leukemia | 0.10 - 46.7 |
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
2. Western Blot Protocol for NF-κB Pathway Analysis
This protocol outlines the steps to assess the effect of this compound on protein expression in the NF-κB pathway.
-
Cell Treatment and Lysis: Plate and treat cells with the compound for the desired time. For NF-κB analysis, you may need to stimulate the pathway with an agent like TNF-α. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein into the wells of a polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway, Workflow, and Logic Diagrams
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: A general experimental workflow for characterizing a bioactive compound.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. SmallMolecules.com | this compound (inquiry) from alfachemistry | SmallMolecules.com [smallmolecules.com]
- 4. Pulchellin, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of four type 2 ribosome inactivating pulchellin isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 9. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage conditions for 2-Desoxy-4-epi-pulchellin
This technical support center provides guidance on the long-term storage and handling of 2-Desoxy-4-epi-pulchellin, a sesquiterpene lactone isolated from Polygonum hydropiper. The following information is based on best practices for the storage of sesquiterpene lactones as a chemical class.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A: For long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 4°C for short-term storage. For long-term storage, -20°C is recommended. Some sesquiterpene lactones have shown significant degradation at room temperature (+25°C) and above over time[1][2].
-
Light: Store in the dark. Avoid exposure to direct sunlight[3].
-
Atmosphere: For optimal stability, especially for long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation[4].
Q2: In what state should this compound be stored (solid or in solution)?
A: It is best to store this compound as a solid (lyophilized powder). If it must be stored in solution, use an appropriate anhydrous solvent and store at -20°C or -80°C. Be aware that sesquiterpene lactones can react with alcohols like ethanol over time, leading to the formation of adducts and degradation of the parent compound[1][2].
Q3: What solvents are suitable for dissolving this compound?
A: this compound is soluble in dichloromethane. For biological assays, it is common to dissolve sesquiterpene lactones in solvents like dimethyl sulfoxide (DMSO) or ethanol. However, given the potential for reactivity with ethanol, DMSO is often a preferred solvent for creating stock solutions for long-term storage.
Troubleshooting Guide
Issue: Loss of biological activity or inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage conditions, such as elevated temperatures or exposure to light, can lead to the degradation of this compound. Sesquiterpene lactones are known to be sensitive to temperature, with significant degradation observed at temperatures of +25°C and +30°C over extended periods[1][2].
-
Solution: Always store the compound at the recommended low temperatures (4°C for short-term, -20°C for long-term) and in a dark container. Prepare fresh solutions for your experiments whenever possible.
-
-
Possible Cause 2: Reaction with Solvent. If stored in an alcoholic solvent like ethanol, this compound may have formed adducts, reducing the concentration of the active compound[1][2].
-
Solution: For long-term storage of solutions, consider using an aprotic solvent such as DMSO. If you suspect solvent-related degradation, you may need to use a fresh vial of the compound and prepare a new stock solution.
-
-
Possible Cause 3: Oxidation. Exposure to air can lead to oxidation of the compound.
-
Solution: For long-term storage of the solid compound, purge the vial with an inert gas like argon or nitrogen before sealing[4].
-
Quantitative Data on Sesquiterpene Lactone Stability
The following table summarizes the degradation of sesquiterpene lactone esters in an ethanolic tincture after three years of storage at different temperatures, as reported in a study on Arnica tincture. This data is provided as a general reference for the temperature sensitivity of this class of compounds.
| Storage Temperature (°C) | Decrease in Sesquiterpene Lactone Content (%) |
| +4 | 13 |
| +25 | 32 |
| +30 | 37 |
| (Data adapted from a study on the stability of sesquiterpene lactones in Arnica tincture)[1][2] |
Experimental Workflow: Compound Handling and Storage
The following diagram outlines the recommended workflow for handling and storing this compound to ensure its stability and integrity for experimental use.
References
- 1. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemotechnique.se [chemotechnique.se]
- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variation of 2-Desoxy-4-epi-pulchellin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Desoxy-4-epi-pulchellin.
Troubleshooting Guides
Issue: Inconsistent Experimental Results Between Batches
Question: We are observing significant variability in the biological activity of this compound between different batches purchased over time. How can we identify the source of this variation and mitigate its impact on our experiments?
Answer: Batch-to-batch variation is a common challenge with natural product compounds due to the inherent variability in their source materials and extraction processes.[1][2] The key to addressing this is a systematic approach to quality control and experimental normalization.
Summary of Potential Quantitative Differences Between Batches:
| Parameter | Potential Variation | Recommended Analytical Method | Implication for Experiments |
| Purity | 95% vs. 99% | HPLC, LC-MS | Lower purity may result in reduced potency or off-target effects.[3][4] |
| Impurity Profile | Presence of related alkaloids or degradation products | LC-MS/MS, GC-MS | Novel impurities could have their own biological activities, confounding results.[4][5] |
| Residual Solvents | Parts-per-million (ppm) levels of solvents from purification | GC-MS | Certain solvents can be toxic to cells, affecting viability assays. |
| Endotoxin Levels | <0.5 EU/mL vs. >1 EU/mL | Limulus Amebocyte Lysate (LAL) assay | High endotoxin can trigger inflammatory responses, especially in immune cells. |
| Compound Stability | Degradation over time or due to improper storage | HPLC, LC-MS | A less stable batch will lose potency faster. |
Experimental Protocol: Cell Viability Assay (MTT Assay) to Qualify a New Batch
This protocol provides a method to compare the cytotoxic activity of different batches of this compound.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each batch of this compound in sterile DMSO.
-
Perform serial dilutions in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the media and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves for each batch and determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A significant shift in the IC50 between batches indicates a difference in potency.
-
Frequently Asked Questions (FAQs)
Question: What is the recommended procedure for storing and handling this compound to ensure its stability?
Answer: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. It is recommended to aliquot the stock solution into smaller volumes for single-use experiments.
Question: What are the known or suspected signaling pathways affected by this compound?
Answer: While the specific pathways for this compound are not extensively characterized, compounds from the Polygonum genus are known to exhibit anti-inflammatory and antioxidant activities.[6][7][8] Potential pathways that may be modulated include the MAPK/ERK and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and inflammation.[9][10]
Question: Are there any known liabilities or common off-target effects of this compound?
Answer: As a natural product, the full spectrum of biological activity for this compound is likely not fully understood. Given that it is isolated from Polygonum hydropiper, which has a history of use in traditional medicine, it may have a broad range of effects.[6][7] Researchers should consider counter-screening against a panel of common targets to identify potential off-target effects, especially if unexpected phenotypes are observed.
Question: How should I prepare this compound for in vivo studies?
Answer: The solubility and formulation of this compound for in vivo use will depend on the specific animal model and route of administration. A common starting point for formulation development is to test solubility in vehicles such as a mixture of DMSO, Tween 80, and saline. It is crucial to perform a tolerability study to ensure the vehicle and the compound are well-tolerated at the intended dose.
Visualizations
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Small Molecule Analysis | AxisPharm [axispharm.com]
- 5. hovione.com [hovione.com]
- 6. The traditional herb Polygonum hydropiper from China: a comprehensive review on phytochemistry, pharmacological activities and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persicaria hydropiper (L.) Delarbre: A review on traditional uses, bioactive chemical constituents and pharmacological and toxicological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Polygonum orientale L. Alleviates Myocardial Ischemia-Induced Injury via Activation of MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polygonum Cuspidatum Alcohol Extract Exerts Analgesic Effects via the MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lack of Evidence for STAT3 Inhibitory Effect of 2-Desoxy-4-epi-pulchellin
Extensive searches of scientific literature and databases have yielded no information regarding "2-Desoxy-4-epi-pulchellin" or its potential inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The related compound, pulchellin, is a known type 2 ribosome-inactivating protein, and literature focuses on its toxic properties and structure without mentioning any activity related to STAT3 inhibition[1][2][3]. Consequently, a direct comparison guide validating the STAT3 inhibitory effect of this compound cannot be provided.
To address the interest in STAT3 inhibition for research and drug development, this guide provides a comparative overview of three well-characterized alternative STAT3 inhibitors with distinct mechanisms of action: Napabucasin, WP1066, and STAT3 Decoy Oligonucleotides.
Comparison of Alternative STAT3 Inhibitors
The following table summarizes the key features and available quantitative data for Napabucasin, WP1066, and STAT3 Decoy Oligonucleotides.
| Inhibitor | Target Domain/Mechanism | Cell Lines/Model System | Reported IC50/Effective Concentration | Downstream Effects |
| Napabucasin (BBI608) | Indirectly targets STAT3 by affecting upstream kinases and also inhibits STAT3 phosphorylation. | Osteosarcoma cells (143B, MG63) | 3 µM decreased p-STAT3 levels in osteosarcoma cells. | Suppresses expression and phosphorylation of STAT3 (Tyr705 and Ser727), blocks STAT3-mediated transcription, inhibits protein synthesis, and induces apoptosis[4]. |
| WP1066 | Initially identified as a JAK2 inhibitor, leading to inhibition of STAT3 phosphorylation. | Malignant glioma and other cancer cells. | Stronger anti-cancer activity than its parent compound, AG490[5]. | Suppresses STAT3 phosphorylation. However, some effects may be independent of STAT3 inhibition[5]. |
| STAT3 Decoy Oligonucleotides | Binds directly to the DNA-binding domain of activated STAT3, preventing its translocation to the nucleus and transcription of target genes. | Head and neck squamous cell carcinoma (SCCHN) cells; Ovarian cancer cells (SKOV3) in nude mice. | Not specified in terms of IC50, but effective at inhibiting proliferation and gene expression in vitro and in vivo[6][7]. | Inhibits STAT3-mediated gene expression, inhibits proliferation, and promotes apoptosis. Downregulates MMP-2, MMP-9, and Bcl-2, and upregulates caspase-3[6][7]. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of STAT3 inhibitors. Below are representative protocols for key experiments.
Western Blot for Phospho-STAT3 (p-STAT3) and Total STAT3
-
Cell Culture and Treatment: Plate cancer cells (e.g., osteosarcoma or glioma cell lines) and allow them to adhere overnight. Treat the cells with varying concentrations of the STAT3 inhibitor (e.g., Napabucasin, WP1066) or a vehicle control for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-STAT3 (Tyr705 or Ser727) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the inhibitor at various concentrations.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding DMSO or another suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
STAT3 Decoy Oligonucleotide Transfection and Luciferase Reporter Assay
-
Plasmid and Decoy ODN Preparation: Prepare a luciferase reporter plasmid containing a STAT3-responsive element and the STAT3 decoy or a scrambled control oligonucleotide.
-
Transfection: Co-transfect the cancer cells with the reporter plasmid and the decoy or control ODN using a suitable transfection reagent.
-
Cell Stimulation and Lysis: After transfection, stimulate the cells with a STAT3 activator (e.g., IL-6) if necessary. Lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luciferase activity in the presence of the STAT3 decoy indicates inhibition of STAT3 transcriptional activity.
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene transcription.
References
- 1. Pulchellin, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of four type 2 ribosome inactivating pulchellin isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WP1066 suppresses macrophage cell death induced by inflammasome agonists independently of its inhibitory effect on STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of Stat3 with a decoy oligonucleotide abrogates head and neck cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of STAT3 decoy oligodeoxynucleotides on human epithelial ovarian cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sesquiterpene Lactones as STAT3 Inhibitors: 2-Desoxy-4-epi-pulchellin and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology and immunology due to its critical role in tumor progression and immune regulation. A growing body of evidence has highlighted the potential of natural products, particularly sesquiterpene lactones, as potent inhibitors of the STAT3 signaling pathway. This guide provides a detailed comparison of 2-Desoxy-4-epi-pulchellin and other notable sesquiterpene lactone-based STAT3 inhibitors, supported by experimental data and detailed methodologies to inform preclinical research and development.
Overview of this compound as a STAT3 Inhibitor
The proposed mechanism for some pulchellin derivatives involves the covalent modification of Janus kinase 2 (JAK2), a key upstream kinase responsible for STAT3 phosphorylation and activation. This irreversible inhibition highlights a potent mechanism for disrupting the entire STAT3 signaling cascade.
Comparative Analysis of Sesquiterpene Lactone STAT3 Inhibitors
Several other sesquiterpene lactones have been more extensively studied for their STAT3 inhibitory properties. The following tables provide a comparative overview of their performance based on available experimental data.
Table 1: In Vitro Efficacy of Sesquiterpene Lactone STAT3 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Parthenolide | STAT3-responsive luciferase reporter assay | HepG2 | IC50 = 2.628 µM | [1] |
| Inhibition of IL-6–induced STAT3 phosphorylation | MDA-MB-231 | IC50 = 4.804 µmol/L | [1] | |
| Direct JAK2 kinase activity assay | HEK293 (overexpressed JAK2) | IC50 = 3.937 µmol/L | [1] | |
| Costunolide | Inhibition of IL-6-elicited STAT3 tyrosine phosphorylation and DNA binding activity | THP-1 | EC50 = 10 µM | [2] |
| Cytotoxicity (Cell Viability) | A431 | IC50 = 0.8 µM | [3] | |
| Alantolactone | Cytotoxicity (Cell Viability) | HepG2 | IC50 = 33 µM (12h treatment) | [4] |
| Cytotoxicity (Cell Viability) | PC3 | IC50 = 3.063 µM (24h treatment) | ||
| Helenalin | Cytotoxicity (Cell Viability) | RD (Rhabdomyosarcoma) | IC50 = 5.26 µM (24h treatment) | |
| Cytotoxicity (Cell Viability) | RH30 (Rhabdomyosarcoma) | IC50 = 4.08 µM (24h treatment) |
Table 2: Cytotoxicity of Sesquiterpene Lactones in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Time (h) | Reference |
| Alantolactone | MDA-MB-231 | 13.3 | 48 | [5] |
| Parthenolide | MDA-MB-231 | 13.7 | 48 | [5] |
| Costunolide | MDA-MB-231 | 27.1 | 48 | [5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the STAT3 signaling pathway and a typical workflow for assessing STAT3 inhibition.
Caption: Canonical JAK/STAT3 signaling pathway and points of inhibition by sesquiterpene lactones.
Caption: A generalized workflow for evaluating the efficacy of STAT3 inhibitors in vitro.
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3) Detection
This protocol describes the detection of phosphorylated STAT3 (Tyr705), a key indicator of STAT3 activation, in response to inhibitor treatment.
Materials:
-
Cancer cell line with active STAT3 signaling
-
Complete cell culture medium
-
STAT3 inhibitor stock solution (e.g., in DMSO)
-
Cytokine for stimulation (e.g., IL-6)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of the STAT3 inhibitor for a specified time. Stimulate cells with a cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity. Normalize the p-STAT3 signal to total STAT3 or a loading control like GAPDH.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293 or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with the STAT3 inhibitor at various concentrations for a specified duration. Stimulate with a cytokine (e.g., IL-6) to activate the STAT3 pathway.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.
Conclusion
This compound and other sesquiterpene lactones represent a promising class of natural product-derived STAT3 inhibitors. While further quantitative studies are needed to fully elucidate the potency of this compound, the existing data on its derivatives and related compounds like Parthenolide, Costunolide, and Alantolactone provide a strong rationale for their continued investigation. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of these and other novel STAT3 inhibitors, facilitating the advancement of new therapeutic strategies targeting this critical oncogenic pathway.
References
- 1. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Desoxy-4-epi-pulchellin and Other Sesquiterpene Lactones in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse class of natural products, have garnered significant attention in oncology for their potent cytotoxic and anti-inflammatory properties. This guide provides a comparative analysis of 2-Desoxy-4-epi-pulchellin, a pseudoguaianolide sesquiterpene lactone, with other notable members of this class, focusing on their efficacy against cancer cells, particularly colon cancer, and their impact on key signaling pathways.
Introduction to this compound
This compound is a sesquiterpene lactone that has been isolated from plants such as Polygonum hydropiper. Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a crucial pathway in cancer cell proliferation, survival, and metastasis. Furthermore, this compound and its derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in colon cancer cells.
Comparative Cytotoxicity
The cytotoxic activity of this compound and other prominent sesquiterpene lactones has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | HCT116 | Colon Cancer | Data from primary research needed for direct comparison | |
| K562 | Leukemia | 0.10 - 46.7 | [1] | |
| MCF-7 | Breast Cancer | 0.10 - 46.7 | [1] | |
| HeLa | Cervical Cancer | 0.10 - 46.7 | [1] | |
| DU145 | Prostate Cancer | 0.10 - 46.7 | [1] | |
| U937 | Leukemia | 0.10 - 46.7 | [1] | |
| H1975 | Lung Cancer | 0.10 - 46.7 | [1] | |
| SGC-7901 | Gastric Cancer | 0.10 - 46.7 | [1] | |
| A549 | Lung Cancer | 0.10 - 46.7 | [1] | |
| MOLT-4 | Leukemia | 0.10 - 46.7 | [1] | |
| HL60 | Leukemia | 0.10 - 46.7 | [1] | |
| Parthenolide | GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 to 15.38 ± 1.13 | [2] |
| Alantolactone | HepG2 | Liver Cancer | 33 | [3] |
| MDA-MB-231 | Breast Cancer | 13.3 | [4] | |
| Costunolide | A431 | Skin Cancer | 0.8 | [5] |
| Helenalin | T47D | Breast Cancer | 4.69 (24h), 3.67 (48h), 2.23 (72h) | [6] |
Mechanism of Action: Focus on STAT3 Inhibition
A key mechanism of action for many cytotoxic sesquiterpene lactones is the inhibition of the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor growth and survival.
| Compound | Target | Effect | IC50 (µM) for STAT3 Pathway Inhibition | Citation(s) |
| This compound | STAT3 Signaling | Inhibition | Not explicitly stated in available abstracts | |
| Parthenolide | JAKs (upstream of STAT3) | Covalent inhibition of JAK2, leading to inhibition of IL-6-induced STAT3 phosphorylation | 4.804 (for IL-6-induced STAT3 phosphorylation) | [7][8] |
| Alantolactone | STAT3 | Inhibition of STAT3 activation | Not explicitly stated, but potent inhibition observed | [3][4][9] |
| Costunolide | STAT3 Signaling | Suppression of STAT3 phosphorylation | Not explicitly stated, but potent inhibition observed | [5] |
The inhibition of the JAK/STAT3 pathway by sesquiterpene lactones like parthenolide often involves the covalent modification of cysteine residues on Janus kinases (JAKs), the upstream activators of STAT3. This covalent binding leads to the inactivation of JAKs and subsequent blockage of STAT3 phosphorylation and downstream signaling. A proposed mechanism for this interaction is depicted below.
Caption: Proposed mechanism of JAK/STAT3 pathway inhibition by sesquiterpene lactones.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound and its derivatives have been shown to cause cell cycle arrest at the G2/M phase in colon cancer cells. This indicates an interference with the cellular machinery responsible for mitosis, preventing cancer cells from dividing and proliferating. The general workflow for analyzing cell cycle distribution is outlined below.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays discussed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Western Blot for STAT3 Phosphorylation
Western blotting is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Lysis: Treat cells with the test compound and appropriate stimuli (e.g., IL-6 to induce STAT3 phosphorylation). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to p-STAT3 indicates the level of STAT3 activation. Total STAT3 levels are also measured as a loading control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Treat cells with the test compound for a specific time, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The cells should also be treated with RNase to ensure that only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is plotted as a histogram, which shows the number of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Conclusion
This compound emerges as a promising sesquiterpene lactone with significant anticancer potential, particularly against colon cancer. Its mechanism of action, involving the inhibition of the critical STAT3 signaling pathway and induction of G2/M cell cycle arrest, aligns with the activities of other well-characterized cytotoxic sesquiterpene lactones such as parthenolide, alantolactone, and costunolide. The provided data and experimental protocols offer a foundation for further research and development of this and related compounds as potential therapeutic agents. Further investigation into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. tebubio.com [tebubio.com]
- 2. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Desoxy-4-epi-pulchellin: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of 2-Desoxy-4-epi-pulchellin (PCL), a naturally occurring sesquiterpene lactone, against established anticancer drugs. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing information on its biological activity and provides a benchmark for its potential efficacy by comparing it with standard chemotherapeutic agents used for similar cancer types.
Executive Summary
This compound, a sesquiterpene lactone found in traditional Chinese medicinal plants, has demonstrated antitumor and anti-inflammatory properties.[1] Its primary mechanism of anticancer action is attributed to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Research into synthetic derivatives of this compound has indicated that modification of its structure can lead to enhanced cytotoxic effects in cancer cells. Specifically, 13-amino derivatives of PCL have shown higher potency in inducing G2/M arrest and cell death in HCT116 colon cancer cells when compared to the parent compound.[1]
Comparative Efficacy Data
To provide a quantitative perspective, the following table summarizes the IC50 values for two widely used anticancer drugs, Doxorubicin and 5-Fluorouracil, in the HCT116 human colon cancer cell line. This cell line was utilized in studies of this compound derivatives, making this an appropriate, albeit indirect, comparison.
| Compound | Cancer Cell Line | IC50 Value (µM) | Citation(s) |
| Doxorubicin | HCT116 | 0.96 | [2] |
| 5-Fluorouracil | HCT116 | 1.39 - 6.94 | [1][3][4] |
| This compound | HCT116 | Not Reported | - |
Note: The IC50 value for this compound is not specified in the primary literature reviewed. However, it is reported that its synthetic 13-amino derivatives exhibit "higher potency" than the parent compound.[1]
Mechanism of Action: STAT3 Inhibition
This compound functions as an inhibitor of the STAT3 signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound can disrupt these oncogenic processes.
References
- 1. Synthetic derivatives of the natural product 13-amino this compound inhibit STAT3 signaling and induce G2/M arrest and death of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-Desoxy-4-epi-pulchellin's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 2-Desoxy-4-epi-pulchellin, a naturally occurring sesquiterpene lactone. By summarizing its performance against various cancer cell lines and comparing it with alternative compounds, this document aims to support researchers in evaluating its potential as a therapeutic agent. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate the replication and extension of these findings.
Comparative Analysis of Anticancer Activity
This compound has demonstrated cytotoxic effects against human colon carcinoma cells. Its activity, along with that of other related sesquiterpene lactones known to inhibit the STAT3 signaling pathway, is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound (PCL) | HCT116 (Colon Carcinoma) | >50 | [1] |
| Alantolactone | MDA-MB-231 (Breast Cancer) | Potent Inhibitor | [2] |
| Isoalantolactone | MDA-MB-231 (Breast Cancer) | Potent Inhibitor | [2] |
Note: A higher IC50 value indicates lower potency. The activity of this compound's derivatives was the primary focus of the cited study, with the parent compound showing weaker activity in this specific cell line.
Mechanism of Action: STAT3 Signaling Inhibition
This compound and its derivatives exert their anticancer effects, at least in part, by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of a compound on the activation of the STAT3 signaling pathway by detecting the levels of phosphorylated STAT3 (p-STAT3).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
References
- 1. Synthetic derivatives of the natural product 13-amino this compound inhibit STAT3 signaling and induce G2/M arrest and death of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 2-Desoxy-4-epi-pulchellin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on 2-Desoxy-4-epi-pulchellin, a sesquiterpene lactone with noted antitumor and anti-inflammatory properties. Its performance is compared with other structurally related sesquiterpene lactones that exhibit similar biological activities, primarily through the inhibition of the JAK/STAT3 signaling pathway. The information presented is supported by experimental data from peer-reviewed scientific literature.
Executive Summary
This compound (PCL) and its analogues belong to the sesquiterpene lactone class of natural products, which are recognized for their therapeutic potential. Research indicates that PCL, along with compounds like bigelovin, parthenolide, helenalin, and gaillardin, exerts its anticancer and anti-inflammatory effects by modulating key signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. This guide synthesizes the available quantitative data on the efficacy of these compounds and provides detailed experimental protocols for the key assays used in their evaluation.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound and its comparator compounds. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Anticancer Activity (IC50)
| Compound | Cell Line | IC50 | Citation |
| This compound (PCL) Derivatives (13-amino) | HCT116 (Colon Cancer) | More potent than PCL | [1] |
| Bigelovin | A549 (Lung Cancer) | 2.5 µM | [2] |
| MDA-MB-468 (Breast Cancer) | 1.8 µM | [2] | |
| HeLa (Cervical Cancer) | 3.2 µM | [2] | |
| HepG2 (Liver Cancer) | 4.1 µM | [2] | |
| Gaillardin | HT-29 (Colon Cancer) | 1.81 µg/mL | [3] |
| MCF-7 (Breast Cancer) | 6.37 µg/mL | [3] | |
| HepG-2 (Liver Cancer) | 6.20 µg/mL | [3] | |
| A-549 (Lung Cancer) | 4.76 µg/mL | [3] | |
| Helenalin | T47D (Breast Cancer) | 2.23 µM (72h) | [4] |
Table 2: Anti-inflammatory Activity (IC50)
| Compound | Assay | Cell Line/Enzyme | IC50 | Citation |
| Bigelovin | IL-6-induced STAT3 Activation | HepG2/STAT3 | 3.37 µmol/L | [5] |
| JAK2 Kinase Activity | - | 44.24 µmol/L | [5] | |
| Parthenolide | IL-6-induced STAT3 Phosphorylation | MDA-MB-231 | ~5 µmol/L | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information available in the referenced literature and serve as a guide for researchers looking to replicate or build upon these findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Cancer cell lines (e.g., HCT116, HT-29, T47D) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, bigelovin, etc.) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
STAT3 Signaling Inhibition Assay (Western Blot)
This assay measures the inhibition of STAT3 phosphorylation, a key step in its activation.
-
Cell Culture and Treatment: Cells (e.g., HCT116, MDA-MB-231) are seeded in 6-well plates and grown to 70-80% confluency. Cells are then pre-treated with the test compounds for a specific duration before stimulation with a STAT3 activator, such as Interleukin-6 (IL-6) (e.g., 10 ng/mL for 15-30 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the p-STAT3 and total STAT3 bands is quantified using image analysis software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
In Vitro JAK2 Kinase Assay
This assay directly measures the enzymatic activity of JAK2 and its inhibition by test compounds.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains purified recombinant JAK2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® assay. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of JAK2 activity is calculated relative to a vehicle control. The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of the JAK/STAT3 signaling pathway by sesquiterpene lactones.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. STAT3 and the STAT3‑regulated inhibitor of apoptosis protein survivin as potential therapeutic targets in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Pulchellin and 2-Desoxy-4-epi-pulchellin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of pulchellin, a well-characterized toxin, and the less-studied compound, 2-desoxy-4-epi-pulchellin. The information is compiled from publicly available scientific literature and commercial sources to aid in research and drug development.
Pulchellin: A Potent Ribosome-Inactivating Protein
Pulchellin is a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus. It is a highly toxic protein that has been investigated for its potential therapeutic applications, particularly in the development of immunotoxins for cancer therapy.
Mechanism of Action
Pulchellin consists of two polypeptide chains, an A-chain and a B-chain, linked by a disulfide bond. The B-chain is a lectin that binds to galactose residues on the cell surface, facilitating the entry of the toxin into the cell through endocytosis. The A-chain possesses N-glycosylase activity and acts on the 60S ribosomal subunit, specifically cleaving an adenine residue from the sarcin-ricin loop of the 28S rRNA. This irreversible damage to the ribosome inhibits protein synthesis, ultimately leading to cell death.
Biological Activity and Toxicity
Several isoforms of pulchellin have been identified (P I, P II, P III, and P IV), each exhibiting different levels of toxicity. The toxicity of these isoforms has been evaluated in both in vitro and in vivo models.
| Compound | Assay | Cell Line | IC50 | LD50 (Mice) | Reference |
| Pulchellin Isoform I (P I) | Cytotoxicity | HeLa | More toxic than P III/P IV | More toxic than P III/P IV | [1] |
| Pulchellin Isoform II (P II) | Cytotoxicity | HeLa | More toxic than P III/P IV | 15 µg/kg | [1][2] |
| Pulchellin Isoform III (P III) | Cytotoxicity | HeLa | Less toxic than P I/P II | Less toxic than P I/P II | [1] |
| Pulchellin Isoform IV (P IV) | Cytotoxicity | HeLa | Less toxic than P I/P II | Less toxic than P I/P II | [1] |
| Recombinant Pulchellin (rPAB) | In vivo toxicity | - | - | 45 µg/kg | [3] |
This compound: A Cytotoxic and Antimicrobial Agent
This compound is a compound isolated from the plant Polygonum hydropiper.[4][5] Unlike the protein pulchellin, this compound is a small molecule. Information on its mechanism of action is not available in the public domain. However, it has been reported to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines, as well as antiviral and antimycobacterial properties.[6]
Biological Activity
The following table summarizes the reported in vitro biological activities of this compound.
| Activity | Cell Line/Organism | IC50 | Reference |
| Cytotoxicity | K562, MCF-7, HeLa, DU145, U937, H1975, SGC-7901, A549, MOLT-4, HL60 | 0.10 - 46.7 µM | [6] |
| Antiviral | H1N1, H3N2 | Significant activity | [6] |
| Antimycobacterial | Mycobacterium | 7.6 µM | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a general procedure for determining the cytotoxic activity of a compound against a cancer cell line.
-
Cell Preparation:
-
Culture the desired cancer cell line in appropriate media and conditions until they reach the exponential growth phase.
-
Harvest the cells and perform a cell count to determine the cell density.
-
Prepare a cell suspension with a known concentration of cells.
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate at a predetermined seeding density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method, such as the MTT, XTT, or PrestoBlue assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo Acute Toxicity Assay (LD50)
This protocol outlines a general method for determining the median lethal dose (LD50) of a substance in mice.
-
Animal Preparation:
-
Use a specific strain of mice (e.g., BALB/c) of a defined age and weight.
-
Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Prepare different doses of the test compound (e.g., pulchellin) in a suitable vehicle.
-
Administer a single dose of the compound to different groups of animals via a specific route (e.g., intraperitoneal injection). Include a control group that receives only the vehicle.
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Record the number of deaths in each dose group.
-
-
Data Analysis:
-
Use a statistical method, such as probit analysis, to calculate the LD50 value, which is the dose that is lethal to 50% of the animals in a dose group.
-
Signaling Pathways and Experimental Workflows
References
- 1. Isolation and characterization of four type 2 ribosome inactivating pulchellin isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pulchellin, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. tebubio.com [tebubio.com]
Comparative Analysis of Sesquiterpene Lactones: A Guide for Researchers
A comprehensive evaluation of the cytotoxic and anti-inflammatory properties of sesquiterpene lactones, a class of natural products with significant therapeutic potential. This guide provides a comparative analysis of representative analogs, supported by experimental data, detailed protocols, and pathway visualizations.
While specific experimental data for 2-Desoxy-4-epi-pulchellin, a sesquiterpene lactone isolated from Polygonum hydropiper, is limited in publicly available scientific literature, this guide offers a comparative analysis of its broader chemical class.[1][2] By examining well-characterized sesquiterpene lactones, researchers can gain insights into the potential biological activities and structure-activity relationships relevant to this compound and its analogs.
Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects.[3][4][5][6][7] Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles such as cysteine residues in proteins.[8]
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of sesquiterpene lactones is a key area of investigation for their development as anticancer agents. The following table summarizes the 50% growth inhibition (GI50) and 50% cytotoxic concentration (CC50) values for several representative sesquiterpene lactones against various cell lines.
| Compound | Cell Line | Assay | Parameter | Value (µM) | Reference |
| Helenalin | A549 (Lung) | SRB | GI50 | 0.15 - 0.59 | [3] |
| HBL-100 (Breast) | SRB | GI50 | 0.15 - 0.59 | [3] | |
| HeLa (Cervical) | SRB | GI50 | 0.15 - 0.59 | [3] | |
| SW1573 (Lung) | SRB | GI50 | 0.15 - 0.59 | [3] | |
| T-47D (Breast) | SRB | GI50 | 0.15 - 0.59 | [3] | |
| WiDr (Colon) | SRB | GI50 | 0.15 - 0.59 | [3] | |
| Cumanin | Mouse Splenocytes | - | CC50 | 29.4 | [3] |
| Ivalin | C2C12 (Myoblast) | MTT | EC50 | 2.7 - 3.3 | [9] |
| Parthenolide | C2C12 (Myoblast) | MTT | EC50 | 4.7 - 5.6 | [9] |
| Lappadilactone | HepG2 (Liver) | MTT | CD50 | 1.6 - 3.5 µg/mL | [10] |
| HeLa (Cervical) | MTT | CD50 | 1.6 - 3.5 µg/mL | [10] | |
| OVCAR-3 (Ovarian) | MTT | CD50 | 1.6 - 3.5 µg/mL | [10] |
Structure-Activity Relationship Highlights
The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. Key structural features that influence their potency include:
-
α-methylene-γ-lactone Moiety: This reactive group is a common feature in many biologically active sesquiterpene lactones and is crucial for their ability to alkylate proteins.[8]
-
Unsaturated Carbonyl Groups: The presence of α,β- or α,β,γ,δ-unsaturated carbonyl groups can enhance the reactivity and biological activity of these compounds.[8]
-
Hydroxyl Groups: The presence and position of hydroxyl groups can modulate the cytotoxicity of sesquiterpene lactones.[10]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for common assays used to evaluate the cytotoxic and anti-inflammatory effects of sesquiterpene lactones.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell viability.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Sulforhodamine B (SRB) Assay:
The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the cells with SRB solution.
-
Washing: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
Anti-inflammatory Activity Assay (NF-κB Inhibition)
The inhibition of the NF-κB signaling pathway is a common mechanism for the anti-inflammatory effects of sesquiterpene lactones.
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., HeLa, macrophages) and stimulate them with an inflammatory agent like tumor necrosis factor-alpha (TNF-α) or phorbol esters to activate the NF-κB pathway.[11][12]
-
Compound Treatment: Treat the cells with the sesquiterpene lactone of interest prior to or concurrently with the inflammatory stimulus.
-
Nuclear Extraction: Isolate nuclear extracts from the cells.
-
Electrophoretic Mobility Shift Assay (EMSA): Use EMSA to determine the DNA binding activity of NF-κB. A radiolabeled DNA probe containing the NF-κB binding site is incubated with the nuclear extracts and then separated on a non-denaturing polyacrylamide gel. A reduction in the shifted band in the presence of the compound indicates inhibition of NF-κB DNA binding.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing a luciferase or other reporter gene under the control of an NF-κB responsive promoter. Measure the reporter gene activity to quantify the transcriptional activity of NF-κB.
Signaling Pathway Visualization
A significant molecular target for many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[8][11][12][13][14]
Caption: NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of sesquiterpene lactones.
Caption: General workflow for the evaluation of sesquiterpene lactones.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Desoxy-4-epi-pulchellin: A Potent STAT3 Inhibitor with Potential for Selective Cancer Therapy
For Immediate Release
[City, State] – [Date] – 2-Desoxy-4-epi-pulchellin (PCL), a naturally occurring sesquiterpene lactone, has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in cancer cell proliferation, survival, and inflammation. Research indicates that PCL and its derivatives hold promise as targeted therapeutic agents. This guide provides a comprehensive comparison of this compound's activity on STAT3 relative to other STAT proteins, supported by available experimental data and detailed methodologies.
Unveiling the Specificity of this compound
This compound is a natural product isolated from traditional Chinese medicinal plants such as Carpesium abrotanoides L and Polygonum hydropiper.[1][2] Its antitumor and anti-inflammatory properties have been attributed to its ability to modulate key cellular signaling pathways.[1]
A pivotal study on synthetic amino derivatives of PCL demonstrated that these compounds inhibit the Interleukin-6 (IL-6) induced STAT3 signaling pathway.[1] IL-6 is a potent activator of the JAK/STAT3 pathway, and its inhibition is a key strategy in cancer therapy.
While direct comparative quantitative data on the inhibitory concentration (IC50) of this compound across the entire STAT protein family (STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6) is not yet available in published literature, a study on its derivative, 2-desoxy-4β-propylcarbamate-pulchellin (P-13), provides significant insights into its mechanism. This derivative was found to directly inhibit the Janus kinase 2 (JAK2), an upstream kinase responsible for the phosphorylation and activation of STAT3.[3]
The study on P-13 revealed that its inhibitory effect on JAK2/STAT3 signaling could be reversed by reducing agents, suggesting the involvement of the thiol-reactive α-β unsaturated carbonyl group in PCL's structure.[3] Further analysis confirmed that P-13 covalently binds to the C452 residue in the SH2 domain of JAK2.[3] This mechanism suggests a degree of specificity, as the accessibility and reactivity of cysteine residues can vary among different kinases and STAT proteins.
Comparative Data Summary
To provide a clear comparison, the following table summarizes the known inhibitory activities of this compound and its derivatives. It is important to note the absence of comprehensive data for all STAT proteins, highlighting an area for future research.
| Compound | Target Protein | Assay Type | IC50/EC50 | Reference |
| This compound (PCL) Derivatives | IL-6 induced STAT3 signaling | Luciferase Reporter Assay | Not specified for parent compound | [1] |
| 2-desoxy-4β-propylcarbamate-pulchellin (P-13) | JAK2 Kinase | In vitro kinase assay | Direct inhibition observed | [3] |
| 2-desoxy-4β-propylcarbamate-pulchellin (P-13) | STAT3 Activation (constitutive and IL-6 induced) | Western Blot | Dose and time-dependent inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols that have been utilized to assess the inhibitory activity of this compound and its derivatives on the STAT3 signaling pathway.
Cell Culture and Reagents
Human colon cancer cell lines (e.g., HCT116) are cultured in appropriate media (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere. This compound and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. They are then serum-starved for a period (e.g., 12 hours) before being pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 2 hours). Subsequently, cells are stimulated with a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), for a short period (e.g., 30 minutes).
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-JAK2, and total JAK2. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Gene Assay for STAT3 Transcriptional Activity
-
Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After transfection, cells are treated with this compound or its derivatives at various concentrations, followed by stimulation with a STAT3 activator like IL-6.
-
Luciferase Activity Measurement: Cell lysates are collected, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
In Vitro Kinase Assay
-
Reaction Setup: Recombinant active JAK2 enzyme is incubated with a specific substrate (e.g., a peptide substrate) in a kinase reaction buffer containing ATP.
-
Inhibitor Addition: this compound or its derivatives are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection: The level of substrate phosphorylation is quantified, often using a luminescence-based assay that measures the amount of ATP remaining in the well after the kinase reaction. A decrease in signal indicates inhibition of the kinase.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: IL-6 induced STAT3 signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for Western Blot analysis of STAT3 phosphorylation.
Conclusion and Future Directions
This compound has emerged as a promising natural product for the development of targeted anticancer therapies through its inhibition of the STAT3 signaling pathway. The likely mechanism of action, via covalent modification of the upstream kinase JAK2, provides a strong rationale for its potent activity. However, to fully establish its therapeutic potential and specificity, further research is imperative. Specifically, comprehensive screening of this compound against a panel of STAT family members and other related kinases is necessary to elucidate its selectivity profile. Such studies will be instrumental in guiding the future clinical development of this promising compound and its derivatives for the treatment of cancers and inflammatory diseases characterized by aberrant STAT3 activation.
References
- 1. Synthetic derivatives of the natural product 13-amino this compound inhibit STAT3 signaling and induce G2/M arrest and death of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A natural compound derivative P-13 inhibits STAT3 signaling by covalently inhibiting Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of 2-Desoxy-4-epi-pulchellin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For novel anticancer candidates like 2-Desoxy-4-epi-pulchellin, a sesquiterpene lactone of the pseudoguaianolide type, a favorable therapeutic index is paramount for clinical translation. While direct experimental data on the therapeutic index of this compound is not yet available in public literature, this guide provides a comparative evaluation based on its known in vitro cytotoxicity against cancer cell lines and juxtaposes it with data from structurally related pseudoguaianolides, Gaillardin and Britannin. This comparative approach aims to infer the potential therapeutic window of this compound and guide future research.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Chronic Myelogenous Leukemia) | 0.10 - 46.7 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 0.10 - 46.7 | [1] | |
| HeLa (Cervical Cancer) | 0.10 - 46.7 | [1] | |
| DU145 (Prostate Carcinoma) | 0.10 - 46.7 | [1] | |
| U937 (Histiocytic Lymphoma) | 0.10 - 46.7 | [1] | |
| H1975 (Non-small Cell Lung Cancer) | 0.10 - 46.7 | [1] | |
| SGC-7901 (Gastric Adenocarcinoma) | 0.10 - 46.7 | [1] | |
| A549 (Lung Carcinoma) | 0.10 - 46.7 | [1] | |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 0.10 - 46.7 | [1] | |
| HL-60 (Promyelocytic Leukemia) | 0.10 - 46.7 | [1] | |
| Gaillardin | MOLT-4 (Acute Lymphoblastic Leukemia) | 7.3 | |
| NALM-6 (Acute Lymphoblastic Leukemia) | 6.1 | ||
| Normal Cells (PBMCs) | No significant cytotoxic effects | ||
| Britannin | MCF-7 (Breast Adenocarcinoma) | Data on specific IC50 values not available in the provided search results. | |
| MDA-MB-468 (Breast Adenocarcinoma) | Data on specific IC50 values not available in the provided search results. |
Key Observation: this compound demonstrates potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values reaching the nanomolar range. However, the lack of data on its effect on normal, non-cancerous cells prevents the calculation of a selectivity index, a crucial in vitro indicator of the therapeutic index.
In contrast, the related pseudoguaianolide, Gaillardin, not only shows efficacy against leukemic cell lines but has also been reported to have no significant cytotoxic effects on normal peripheral blood mononuclear cells (PBMCs). This suggests a favorable selectivity for cancer cells, a promising characteristic for a therapeutic agent.
In Vivo Toxicity: Insights from a Related Compound
Direct in vivo toxicity data for this compound is currently unavailable. However, studies on the structurally similar pseudoguaianolide, Britannin, provide some indication of the potential in vivo safety profile for this class of compounds. In xenograft mouse models of solid tumors, Britannin was administered intraperitoneally at active doses of 5–30 mg/kg, which were reported to be well below the toxic dose (LD50). This suggests that pseudoguaianolides may possess a therapeutic window in vivo, though specific studies on this compound are necessary to confirm this.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be applied to determine the IC50 values of compounds like this compound.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study (General Protocol)
This is a general protocol outline for an acute toxicity study in rodents, which would be a necessary step in evaluating the in vivo safety of this compound.
-
Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A range of doses, including a vehicle control, is tested.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a set period (typically 14 days). Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Body weight is recorded before dosing and periodically throughout the study.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
LD50 Determination: The lethal dose 50 (LD50), the dose that is lethal to 50% of the tested animals, is calculated using appropriate statistical methods.
Signaling Pathways and Mechanism of Action
While the specific mechanism of action for this compound is not yet elucidated, the anticancer activities of related pseudoguaianolides like Gaillardin and Britannin are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cell survival, inflammation, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Sesquiterpene lactones, including Gaillardin, have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.
Mitochondrial (Intrinsic) Apoptosis Pathway
Another common mechanism of action for sesquiterpene lactones is the induction of apoptosis through the mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.
Caption: Induction of mitochondrial apoptosis by sesquiterpene lactones.
Experimental Workflow for Evaluating Therapeutic Index
The following workflow outlines the necessary steps to experimentally determine the therapeutic index of this compound.
Caption: Experimental workflow for therapeutic index evaluation.
Conclusion and Future Directions
This compound exhibits potent in vitro anticancer activity. While a direct assessment of its therapeutic index is hampered by the lack of data on its effects on normal cells and in vivo toxicity, comparative analysis with structurally similar pseudoguaianolides like Gaillardin and Britannin suggests a potentially favorable therapeutic window. Gaillardin's selectivity for cancer cells and the in vivo tolerability of Britannin provide a strong rationale for further investigation of this compound.
Future research should prioritize:
-
Determining the in vitro cytotoxicity of this compound against a panel of normal, non-cancerous cell lines to calculate a selectivity index.
-
Conducting in vivo acute and sub-chronic toxicity studies to establish its safety profile and determine the maximum tolerated dose (MTD).
-
Performing in vivo efficacy studies in relevant cancer models to determine the effective dose (ED50).
-
Elucidating the specific molecular mechanism of action of this compound to identify potential biomarkers for patient stratification.
By systematically addressing these research gaps, a comprehensive understanding of the therapeutic index and clinical potential of this compound can be achieved.
References
Comparative Guide to 2-Desoxy-4-epi-pulchellin and Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of the available data on 2-Desoxy-4-epi-pulchellin (PCL), a natural sesquiterpene lactone, and compares its performance as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor with other well-known STAT3 inhibitors. The information is intended to support research and drug development efforts in oncology and inflammatory diseases.
Executive Summary
This compound, a natural product found in traditional Chinese medicinal plants, has been identified as an inhibitor of the STAT3 signaling pathway, a key target in cancer therapy.[1] This compound and its synthetic derivatives have demonstrated anti-tumor and anti-inflammatory properties, including the induction of G2/M cell cycle arrest and cell death in colon cancer cells.[1] This guide synthesizes the available quantitative data on this compound and provides a comparative analysis with other prominent STAT3 inhibitors: Parthenolide, Cryptotanshinone, Stattic, SH-4-54, and Niclosamide.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) for STAT3 inhibition and cytotoxicity in various cancer cell lines for this compound and its comparators.
Table 1: Inhibition of STAT3 Signaling
| Compound | STAT3 Inhibition IC50 (µM) | Assay Type |
| This compound | ~15 | STAT3-responsive luciferase reporter gene assay |
| Parthenolide | 2.628 | IL-6-induced STAT3-responsive luciferase reporter assay |
| Cryptotanshinone | 4.6 | Cell-free assay |
| Stattic | 5.1 | Cell-free assay (inhibition of phosphopeptide binding to STAT3 SH2 domain) |
| SH-4-54 | KD = 0.3 | Binding to STAT3 |
| Niclosamide | 0.25 | STAT3-dependent luciferase reporter activity |
Data compiled from multiple sources. A derivative of this compound, P-13, was reported to have an IC50 of 1.5 µM, which was 10 times more potent than the parent compound.[2]
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cytotoxicity IC50 (µM) |
| This compound | Data not available | |
| Parthenolide | MDA-MB-231 (Breast) | >10 |
| Du145 (Prostate) | >10 | |
| MDA-MB-468 (Breast) | >10 | |
| HCT116 (Colon) | >10 | |
| Cryptotanshinone | DU145 (Prostate) | 7 (GI50) |
| EC109 (Esophageal) | 2.57 | |
| CAES17 (Esophageal) | 10.07 | |
| Hey (Ovarian) | 18.4 | |
| A2780 (Ovarian) | 11.2 | |
| Stattic | MDA-MB-231 (Breast) | ~10-20 |
| SH-4-54 | Glioblastoma BTSCs | 0.042 - 0.530 |
| Niclosamide | Du145 (Prostate) | 0.7 |
| HeLa (Cervical) | Data not available | |
| A549 (Lung) | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the key experiments cited in this guide.
Experimental Protocols
Inhibition of IL-6-induced STAT3 Signaling (Luciferase Reporter Assay)
This protocol is a generalized procedure based on common methodologies for assessing STAT3 inhibition.
-
Cell Culture: Human colon cancer cells (e.g., HCT116) stably transfected with a STAT3-responsive luciferase reporter construct are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free medium, and cells are treated with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulation: Cells are then stimulated with recombinant human Interleukin-6 (IL-6) (typically 10-20 ng/mL) for 4-6 hours to induce STAT3 phosphorylation and subsequent luciferase expression.
-
Lysis and Luminescence Measurement: After stimulation, cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Relative luciferase units are normalized to a vehicle control. The IC50 value, the concentration at which 50% of the IL-6-induced luciferase activity is inhibited, is calculated using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This is a general protocol for determining the cytotoxic effects of the compounds.
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or comparator compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for 48 to 72 hours at 37°C.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration that reduces cell viability by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the general steps for analyzing cell cycle distribution.
-
Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase indicates a G2/M arrest.
Conclusion
This compound demonstrates potential as a STAT3 inhibitor with an estimated IC50 in the low micromolar range. Its mechanism of action likely involves the covalent inhibition of JAK2, an upstream activator of STAT3. Further studies are required to fully elucidate its cytotoxic profile and to optimize its potency and selectivity through the synthesis of derivatives. This guide provides a valuable starting point for researchers interested in the therapeutic potential of this natural product and its analogs in the context of STAT3-driven diseases.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Deoxy-4-epi-pulchellin: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 2-Deoxy-4-epi-pulchellin, a sesquiterpene lactone with noted cytotoxic properties. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. All materials that have come into contact with this compound should be treated as hazardous cytotoxic waste.[1][2]
I. Understanding the Hazards
II. Quantitative Data Summary
The following table summarizes key chemical and physical properties of 2-Deoxy-4-epi-pulchellin relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Name | 2-Deoxy-4-epi-pulchellin | Internal Data |
| Molecular Formula | C₁₅H₂₂O₃ | MOLNOVA Datasheet |
| Molecular Weight | 250.3 g/mol | MOLNOVA Datasheet |
| Appearance | Solid (assumed) | General chemical properties |
| Known Hazards | Cytotoxic | MOLNOVA Datasheet |
| Primary Disposal Route | Incineration or Chemical Deactivation | [2] |
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of 2-Deoxy-4-epi-pulchellin and associated contaminated materials.
A. Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powder form.
B. Waste Segregation and Collection
Proper segregation at the point of generation is critical.[5] Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[3]
-
Solid Waste:
-
Liquid Waste:
-
Collect all contaminated liquid waste in a dedicated, sealed, and shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste" with the chemical name.
-
Crucially, do not dispose of any liquid waste containing 2-Deoxy-4-epi-pulchellin down the sink or drain. [1]
-
-
Sharps Waste:
-
Dispose of all contaminated sharps (e.g., needles, scalpel blades) in a designated, puncture-proof sharps container for cytotoxic waste. This container should also be clearly labeled.[3]
-
C. Decontamination of Work Surfaces
Decontaminate all surfaces and equipment that may have come into contact with 2-Deoxy-4-epi-pulchellin immediately after use.
Experimental Protocol: Surface Decontamination
-
Objective: To effectively remove and potentially inactivate residual 2-Deoxy-4-epi-pulchellin from laboratory surfaces.
-
Materials:
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)[1]
-
70% Isopropyl Alcohol (IPA)
-
Sterile, low-lint wipes
-
Designated cytotoxic waste container
-
-
Procedure:
-
Initial Cleaning: Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in a unidirectional manner, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the cytotoxic waste container.[1]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent. Dispose of the wipe in the cytotoxic waste container.
-
Disinfection: Wipe the surface with a new wipe saturated with 70% IPA. Allow the surface to air dry completely. Dispose of the wipe in the cytotoxic waste container.
-
D. Final Disposal
-
Securely seal all cytotoxic waste containers.
-
Follow your institution's specific procedures for the labeling, storage, and pickup of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
The primary recommended disposal method for cytotoxic waste is high-temperature incineration.[2] Chemical deactivation may be an alternative if incineration is not available, but its efficacy against 2-Deoxy-4-epi-pulchellin has not been specifically determined.[2][6]
IV. Visual Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Deoxy-4-epi-pulchellin.
Caption: Disposal workflow for 2-Deoxy-4-epi-pulchellin.
This structured approach ensures that all waste streams are managed safely and in accordance with best practices for handling cytotoxic compounds. Always consult your institution's specific safety and disposal protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 6. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
